molecular formula C4H6N4O2 B1346684 Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate CAS No. 3641-14-3

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1346684
CAS No.: 3641-14-3
M. Wt: 142.12 g/mol
InChI Key: OSZNPKRMPBUQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZNPKRMPBUQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189936
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3641-14-3
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3641-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3641-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BDL3S99S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals.[1] This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound (C₄H₆N₄O₂) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[2][3] Its structure, featuring a triazole ring with both an amino and a methyl carboxylate group, makes it a versatile intermediate for creating more complex molecules with a range of biological activities.[1]

Synthetic Pathways

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the formation of the core heterocyclic structure, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, from acyclic precursors. The second step is the esterification of the carboxylic acid to yield the final methyl ester product.

An alternative, though less direct, conceptual pathway involves the construction of the triazole ring with the ester group already in place. However, the former method is more commonly cited in the literature.

synthesis_overview cluster_0 Primary Synthetic Route Acyclic_Precursors Acyclic Precursors (e.g., Aminoguanidine, Oxalic Acid) Triazole_Acid 5-amino-1H-1,2,4-triazole-3-carboxylic acid Acyclic_Precursors->Triazole_Acid Cyclization Target_Molecule This compound Triazole_Acid->Target_Molecule Esterification

Caption: Overview of the primary synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the reaction of aminoguanidine with a dicarboxylic acid or its derivative. One common method involves the reaction of aminoguanidine bicarbonate with formic acid.[4]

Materials:

  • Aminoguanidine bicarbonate

  • 98-100% Formic acid

  • 95% Ethanol

Procedure:

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.[4]

  • Cautiously heat the foaming mixture with gentle rotation until the evolution of gas ceases and the entire mass dissolves.[4]

  • Maintain the solution at a temperature of 120°C for 5 hours.[4]

  • After cooling the solution, add 500 ml of 95% ethanol and heat to dissolve the product.[4]

  • Filter the solution while hot.[4]

  • Evaporate the ethanol solution to dryness on a steam bath and dry the resulting product in an oven at 100°C.[4]

Step 2: Esterification to this compound

This procedure details the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid to its corresponding methyl ester.

Materials:

  • 5-amino-1H-1,2,4-triazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Cool 150 mL of methanol to -18°C.

  • Add 43.5 mL (600 mmol) of SOCl₂ dropwise to the cooled methanol.

  • Following the addition of SOCl₂, add 21.32 g (150 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylic acid dropwise.

  • After 30 minutes, allow the temperature to rise to 20°C and stir the mixture for 20 hours.

  • Evaporate the volatile components, and dissolve the resulting oily residue in 130 mL of methanol.

  • Add 90 mL of diethyl ether to precipitate the product.

This procedure can also be applied to the N-methylated analog, Methyl 5‐amino‐1‐methyl‐1H‐[5][6][7]triazole‐3‐carboxylate, with a reported yield of 93% for the hydrochloride salt.[5]

Quantitative Data Summary

Parameter3-Amino-1,2,4-triazole[4]Methyl 5-amino-1-methyl-1H-[5][6][7]triazole-3-carboxylate HCl[5]
Yield 95-97%93%
Melting Point 152-156°CNot specified
TLC (Rf) Not specified0.73 (System A)
HPLC Purity Not specified99.7%
¹H NMR (DMSO-d₆) δ (ppm) Not specified3.70 (s, 3H, CH₃-N), 3.85 (s, 3H, CH₃-O), 7.26 (s, H, NH+)
FTIR (cm⁻¹) (KBr) Not specified3391, 3311, 3103, 1763, 1683

Note: Data for the N-methylated analog is provided as a reference for a similar esterification process.

Reaction Pathway Visualization

esterification_pathway cluster_0 Esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid start 5-amino-1H-1,2,4-triazole-3-carboxylic acid reagents + SOCl₂, MeOH start->reagents product This compound reagents->product

Caption: Esterification reaction pathway.

Further Reactions and Characterization

The synthesized this compound can undergo further reactions, such as acetylation. Reaction with acetic anhydride can lead to mono- and di-acetylated products.[6] For instance, reaction at 20°C with Ac₂O can regioselectively yield methyl 1-acetyl-5-amino-1H-[5][6][7]triazole-3-carboxylate.[6] More forcing conditions, such as boiling in neat acetic anhydride, can produce diacetylated isomers.[6] These derivatives are useful for further functionalization and for structural confirmation.

Safety Considerations

It is important to note that some traditional synthetic routes for related triazole compounds involve diazotization steps, which can be hazardous due to the formation of explosive diazonium salts.[8][9] The methods presented here avoid this particularly hazardous step, offering a safer synthetic approach.[8] Nevertheless, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and toxic and should be handled with extreme care.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the formation of the triazole carboxylic acid followed by esterification. The provided protocols offer a solid foundation for the laboratory-scale production of this valuable intermediate. Further optimization of reaction conditions may be possible to improve yields and purity. The characterization data and potential for subsequent derivatization highlight the utility of this compound in broader drug discovery and development programs.

References

An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a white crystalline powder.[3][4] Its core structure consists of a 1,2,4-triazole ring substituted with an amino group and a methyl carboxylate group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name methyl 3-amino-1H-1,2,4-triazole-5-carboxylate[5]
CAS Number 3641-14-3[3][6][7]
Molecular Formula C₄H₆N₄O₂[3][5][8]
Molecular Weight 142.12 g/mol [3][5][6][7]
Appearance White Crystalline Powder[3][4]
Melting Point 218-222 °C (decomposes)[3][6]
Boiling Point 379°C at 760 mmHg[3][4]
Density 1.505 g/cm³[3][4]
Flash Point 183°C[3][4]
Refractive Index 1.613[3][4]
XLogP3 -0.2[3][5]
PSA (Polar Surface Area) 93.9 Ų[3][5]
Spectral Data

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺143.05635
[M+Na]⁺165.03829
[M-H]⁻141.04179
[M+NH₄]⁺160.08289
[M+K]⁺181.01223
[M]⁺142.04852
[M]⁻142.04962

Data obtained from PubChemLite.[9]

Experimental Protocols

Synthesis of this compound

Representative Synthetic Pathway:

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product Aminoguanidine Aminoguanidine Intermediate Intermediate Aminoguanidine->Intermediate Condensation DimethylOxalate Dimethyl Oxalate DimethylOxalate->Intermediate Target This compound Intermediate->Target Cyclization

Caption: A generalized synthetic workflow for this compound.

Methodology:

  • Condensation: Aminoguanidine hydrochloride is reacted with a suitable dicarbonyl compound, such as dimethyl oxalate, in the presence of a base. This reaction typically forms an open-chain intermediate.

  • Cyclization: The intermediate is then heated, often in the presence of a dehydrating agent or under reflux conditions, to induce intramolecular cyclization, forming the 1,2,4-triazole ring.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[9]

HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid for MS compatibility, is effective.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) can be employed.

Experimental Workflow for Analysis:

Analytical_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC Analysis (Reverse-Phase) Sample->HPLC Data Data Acquisition (UV Detection) HPLC->Data Analysis Data Analysis (Purity and Quantification) Data->Analysis

Caption: A standard workflow for the HPLC analysis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has significant biological activity or is directly involved in specific signaling pathways. Its primary role is as a chemical intermediate for the synthesis of more complex, biologically active molecules, such as pharmaceuticals and agrochemicals.[1] Derivatives of the 1,2,4-triazole core are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[10][11][12]

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it may cause skin sensitization.[6][7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6][7]

Conclusion

This compound is a valuable building block in organic synthesis. This guide has summarized its key chemical properties and provided representative experimental protocols for its synthesis and analysis. Further research into the biological activities of its derivatives may open new avenues for drug discovery and development.

References

Characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, offering a valuable resource for researchers working with this molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H6N4O2[2]
Molecular Weight 142.12 g/mol [2]
CAS Number 3641-14-3[2]
Appearance White Crystalline Powder[2]
Melting Point 218-222 °C (decomposes)[2][3][4]
Boiling Point 379 °C at 760 mmHg[2]
Density 1.505 g/cm³[2]
Flash Point 183 °C[2]
Refractive Index 1.613[2]
XLogP3 -0.2[2]
PSA (Polar Surface Area) 93.9 Ų[2]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: Similarly, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two triazole ring carbons, and the methyl carbon of the ester group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the amino group and the triazole ring, C=O stretching for the ester, and C-N and C=N stretching vibrations for the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The exact mass is reported to be 142.12.[2]

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 5-amino-1H-1,2,4-triazole-3-carboxylic acid. A common method involves the use of methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or a strong mineral acid.[7][8]

SynthesisWorkflow A 5-amino-1H-1,2,4-triazole-3-carboxylic acid D Reaction Mixture A->D B Methanol (Solvent/Reagent) B->D C Thionyl Chloride (Catalyst) C->D Slow Addition at 0°C E This compound D->E Reflux

Synthesis of this compound.

Experimental Protocols

Synthesis: Esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid[8][9][10]
  • Suspension: Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Catalyst Addition: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and releases HCl and SO₂ gases.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature or gently reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded for background correction.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Analysis: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

Potential Biological Activity and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[9] The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a wide range of activities, including antifungal, anticancer, and anti-inflammatory properties.

The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of key enzymes in various signaling pathways. While the specific biological target of this compound is not definitively established in the reviewed literature, its structural similarity to other active triazoles suggests potential interactions with pathways such as:

  • CYP51 Inhibition: A common mechanism for antifungal triazoles.

  • Kinase Inhibition: Targeting pathways like VEGFR-2 in cancer.

  • Aromatase Inhibition: Relevant in the treatment of hormone-dependent cancers.

  • Nrf2 Pathway Activation: Implicated in neuroprotective effects.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Triazole 1,2,4-Triazole Derivative Triazole->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure and explores its potential biological significance based on the activities of related compounds.

Compound Identity and Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆N₄O₂[1][2]
Molecular Weight 142.12 g/mol [1][2]
CAS Number 3641-14-3[1][2][3]
Melting Point 218-222 °C
Appearance White Crystalline Powder[2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results--NH₂
Data not available in search results--NH
Data not available in search resultss3HO-CH₃

¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC=O
Data not available in search resultsC3-Triazole
Data not available in search resultsC5-Triazole
Data not available in search resultsO-CH₃

Note: Specific chemical shift values and coupling constants were not available in the searched literature. The assignments are based on the known chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsStrong, BroadN-H stretching (amine and triazole)
Data not available in search resultsStrongC=O stretching (ester)
Data not available in search resultsMediumC=N stretching (triazole ring)
Data not available in search resultsMediumC-N stretching
Data not available in search resultsMediumN-H bending

Note: Specific peak positions were not available in the searched literature. The assignments are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
142.0490[M]⁺, Molecular Ion

Note: The exact mass is consistent with the molecular formula C₄H₆N₄O₂.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided in the work by Gapiński et al. (2021). While the full text was not accessible, a general synthetic approach for related aminotriazoles involves the cyclization of an appropriate precursor. A plausible synthetic route is outlined below.

General Procedure:

  • Starting Materials: The synthesis typically starts from readily available precursors like aminoguanidine and a dicarbonyl compound or its derivative.

  • Cyclization: The starting materials are reacted under appropriate conditions (e.g., in a suitable solvent with heating or under microwave irradiation) to form the 1,2,4-triazole ring.

  • Esterification: If the carboxylic acid is formed first, a subsequent esterification step with methanol under acidic conditions yields the final methyl ester.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Chemical Synthesis purification Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample ftir FTIR purification->ftir Sample ms Mass Spectrometry purification->ms Sample elucidation Structure Elucidation nmr->elucidation Connectivity Data ftir->elucidation Functional Group Data ms->elucidation Molecular Weight Data

Workflow for Structure Elucidation.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous antifungal and anticancer agents.[4][5][6][7][8]

Hypothetical Antifungal Mechanism of Action

Many triazole-based antifungal drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

G cluster_pathway Hypothetical Antifungal Signaling Pathway compound This compound enzyme Lanosterol 14α-demethylase compound->enzyme Inhibition ergosterol Ergosterol Synthesis lanosterol Lanosterol lanosterol->ergosterol Catalyzed by Enzyme membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death Disruption leads to

Hypothetical Antifungal Mechanism.
Hypothetical Anticancer Mechanism of Action

Various 1,2,4-triazole derivatives have demonstrated anticancer activity through different mechanisms, including the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Inhibition of EGFR can block these pro-cancerous signals.

G cluster_pathway Hypothetical Anticancer Signaling Pathway compound This compound egfr EGFR compound->egfr Inhibition ras RAS egfr->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Hypothetical Anticancer Mechanism.

Conclusion

The structural elucidation of this compound is well-established through standard spectroscopic techniques. While specific biological data for this exact compound is limited, its structural similarity to known bioactive molecules suggests potential for further investigation in the fields of antifungal and anticancer drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related heterocyclic compounds.

References

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the available spectroscopic data, detailed experimental protocols for acquiring such data, and a representative synthesis method.

Core Spectroscopic Data

This compound has been characterized using several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[1] The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its molecular structure.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.85s3HO-CH₃
7.26s (br)2HNH₂
~12.0 (very broad)s1HNH (triazole ring)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
52.3O-CH₃
147.5C5 (C-NH₂)
151.2C3 (C-COOCH₃)
159.7C=O (ester)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The analysis is typically performed on a solid sample using a Potassium Bromide (KBr) pellet.

Table 3: FTIR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3391, 3311Strong, BroadN-H stretching (NH₂ and NH)
3103MediumC-H stretching (aromatic-like)
1763StrongC=O stretching (ester)
1683StrongN-H bending (NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
142100[M]⁺ (Molecular Ion)
111-[M - OCH₃]⁺
83-[M - COOCH₃]⁺

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific data. The following sections outline the general procedures for the key experiments cited.

Synthesis of this compound

A common synthetic route involves the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.

Protocol:

  • To a suspension of 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start 5-amino-1H-1,2,4-triazole- 3-carboxylic acid reagents Methanol (Solvent) Thionyl Chloride (Reagent) start->reagents Add reaction Esterification Reaction (Reflux, 4-6h) reagents->reaction workup Work-up (Neutralization, Extraction) reaction->workup After completion purification Purification (Recrystallization/ Chromatography) workup->purification product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate purification->product G cluster_nmr NMR Experimental Workflow sample_prep Sample Preparation (Dissolve in DMSO-d6) acquisition Data Acquisition (1H and 13C Spectra) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing analysis Spectral Analysis (Referencing, Integration) processing->analysis result NMR Spectroscopic Data analysis->result G cluster_spectroscopy General Spectroscopic Analysis Logic compound Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir ms Mass Spectrometry compound->ms structure Structural Information (Connectivity, Functional Groups) nmr->structure ftir->structure mw Molecular Weight & Fragmentation ms->mw confirmation Structural Confirmation structure->confirmation mw->confirmation

References

A Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, analytical methodologies, and biological significance of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin.

Core Physical and Chemical Properties

This compound is a white crystalline powder.[1][2] A comprehensive summary of its key physical and chemical properties is presented below.

General and Computational Properties
PropertyValueSource
Molecular Formula C4H6N4O2[1][3]
Molecular Weight 142.12 g/mol [1][3]
Exact Mass 142.04907545 Da
CAS Number 3641-14-3[1]
Appearance White Crystalline Powder[1][2]
Polar Surface Area (PSA) 93.9 Ų[1]
XLogP3 -0.2[1]
Experimentally Determined Physical Properties
PropertyValueSource
Melting Point 218-222 °C (decomposes)[4][5]
Boiling Point 379°C at 760 mmHg[1][2]
Density 1.505 g/cm³[1][2]
Flash Point 183°C[1][2]
Refractive Index 1.613[1][2]

Experimental Protocols and Methodologies

The characterization of this compound and its derivatives typically involves a suite of standard analytical techniques to confirm its identity, purity, and structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound and its reaction products. A common approach utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[4] This method is scalable for preparative separation to isolate impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed in the analysis of this compound and its acetylated derivatives, providing information on molecular weight and fragmentation patterns.[6][7][8]

Spectroscopic Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.[6][8]

Synthesis Workflow

The synthesis of 1,2,4-triazole derivatives such as this compound can be achieved through various routes. One documented approach involves the use of lime nitrogen as a starting material. A generalized workflow for such a synthesis is depicted below.

G General Synthesis Workflow for 1,2,4-Triazole Carboxylates start Starting Materials (e.g., Lime Nitrogen, Hydrazine) step1 Formation of Aminoguanidine Intermediate start->step1 step2 Cyclization Reaction (e.g., with Oxalic Acid) step1->step2 step3 Formation of 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid step2->step3 step5 Esterification with Methanol step3->step5 step4 Deamination (optional, via diazotization) step4->step5 Alternative Route product This compound step5->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While direct signaling pathways for this compound are not extensively documented, its primary significance lies in its role as a precursor to Ribavirin, a potent antiviral drug. The mechanism of action of Ribavirin is multifaceted and impacts several cellular and viral pathways.

Ribavirin is a guanosine analog that, once phosphorylated in the cell, interferes with viral replication through multiple mechanisms.[9][10] These include:

  • Inhibition of Viral RNA Polymerase: Ribavirin triphosphate competes with natural nucleotides, leading to the inhibition of viral RNA-dependent RNA polymerase.[10][11]

  • Induction of Viral Mutagenesis: Incorporation of Ribavirin into the viral genome leads to an "error catastrophe," causing lethal mutations in the virus.[9][10]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[10][11]

  • Modulation of the Immune Response: Ribavirin can shift the immune response towards a Th1 profile, enhancing the host's antiviral defenses.[9]

  • Interference with Viral mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation.[9][10]

The intricate mechanism of action of Ribavirin is illustrated in the following diagram.

G Mechanism of Action of Ribavirin cluster_cell Host Cell cluster_virus Virus Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation Immune Immune Modulation (Th1 Response) Ribavirin->Immune RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits RNAP Viral RNA Polymerase RTP->RNAP Inhibits vRNA Viral RNA Replication RTP->vRNA Incorporation mRNACap Viral mRNA Capping RTP->mRNACap Inhibits GTP Guanosine Triphosphate (GTP) Pool IMPDH->GTP Synthesizes GTP->vRNA Required for RNAP->vRNA Mediates Mutagenesis Lethal Mutagenesis (Error Catastrophe) vRNA->Mutagenesis Leads to

Caption: The multifaceted mechanism of action of Ribavirin, a key antiviral agent synthesized from this compound.

References

An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3641-14-3

This technical guide provides a comprehensive overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of pharmaceuticals and other specialized chemicals.

Core Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its structural and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

PropertyValueReference
Molecular Formula C₄H₆N₄O₂[1][2][3]
Molecular Weight 142.12 g/mol [1][2][3]
Appearance White Crystalline Powder[1][3]
Melting Point 218-222 °C (lit.)[1]
Boiling Point 379 °C at 760 mmHg[1][3]
Density 1.506 g/cm³[1]
Flash Point 183 °C[1][3]
Refractive Index 1.613[1][3]
Vapor Pressure 6.06E-06 mmHg at 25°C[1]
pKa 8.92 ± 0.40 (Predicted)[1]
Topological Polar Surface Area (TPSA) 93.9 Ų[2][4]
XLogP3 -0.2[2][3]
EINECS Number 222-869-7[1][3]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the literature points to general synthetic strategies for 1,2,4-triazole derivatives. One common approach involves the cyclization of intermediates derived from aminoguanidine.[5] Another related synthesis for a similar compound, methyl 1,2,4-triazole-3-carboxylate, involves reacting trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.[6]

The diagram below illustrates a generalized workflow for synthesizing substituted 1,2,4-triazole compounds, which can be adapted for the title compound.

G General Synthesis Workflow for 1,2,4-Triazole Derivatives cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Amidine / Guanidine Source (e.g., Aminoguanidine HCl) C Condensation Reaction A->C B Carboxylic Acid Derivative (e.g., Dicarboxylic Ester) B->C D Cyclization (Often under heat or microwave irradiation) C->D Intermediate Formation E Purification (e.g., Recrystallization) D->E Crude Product F This compound E->F G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_energetic Specialty Chemicals Core This compound Pharma1 Ribavirin (Antiviral) Core->Pharma1 Key Intermediate Pharma2 Antimicrobial Agents Core->Pharma2 Precursor Pharma3 Anticancer Agents Core->Pharma3 Scaffold Agro1 Herbicides Core->Agro1 Intermediate Agro2 Plant Growth Regulators Core->Agro2 Precursor Energetic1 Nitrogen-Rich Energetic Materials Core->Energetic1 Building Block G Proposed Mechanism of Action for Ribavirin Analogs cluster_pathway mRNA Translation Initiation eIF4E eIF4E (Cap-binding protein) Complex eIF4F Complex Assembly eIF4E->Complex eIF4G eIF4G (Scaffold protein) eIF4G->Complex eIF4A eIF4A (Helicase) eIF4A->Complex mRNA 5' Cap of mRNA mRNA->eIF4E binds Translation Protein Synthesis Complex->Translation Initiates Derivative 1,2,4-Triazole-3-carboxamide Derivative Derivative->Complex Inhibits Assembly

References

A Comprehensive Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its Alternative Appellations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key chemical intermediate. The document details its various synonyms and identifiers, presents its physicochemical properties in a structured format, and outlines key experimental protocols for its synthesis and analysis.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these alternative names, along with common identifiers, is provided below to facilitate accurate identification and cross-referencing.

Table of Synonyms and Identifiers
CategoryIdentifierValue
Systematic Names IUPAC Namemethyl 3-amino-1H-1,2,4-triazole-5-carboxylate[1]
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2][3]
s-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2]
3-Amino-5-(methoxycarbonyl)-1,2,4-triazole[2][3]
5-Amino-1H-[1][2][4]triazole-3-carboxylic acid methyl ester[1][2]
3-Amino-1,2,4-triazole-5-carboxylic acid methyl ester[2]
Methyl 5-amino-4H-1,2,4-triazole-3-carboxylate[1][3]
Registry Numbers CAS Number3641-14-3[1][2]
EC Number222-869-7[2]
NSC Number139097[1][2]
Chemical Codes UNII33BDL3S99S[1][2]
InChI KeyOSZNPKRMPBUQLB-UHFFFAOYSA-N[2]
MDL NumberMFCD00297193[1]
Other Synonyms RefChem:157670[1]
CHEMBL5402933[1]
MFCD02695363[1]
Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary name and its various identifiers and synonyms.

cluster_synonyms Synonyms cluster_identifiers Identifiers This compound This compound methyl 3-amino-1H-1,2,4-triazole-5-carboxylate methyl 3-amino-1H-1,2,4-triazole-5-carboxylate This compound->methyl 3-amino-1H-1,2,4-triazole-5-carboxylate 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester This compound->1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester 3-Amino-5-(methoxycarbonyl)-1,2,4-triazole 3-Amino-5-(methoxycarbonyl)-1,2,4-triazole This compound->3-Amino-5-(methoxycarbonyl)-1,2,4-triazole CAS: 3641-14-3 CAS: 3641-14-3 This compound->CAS: 3641-14-3 EC: 222-869-7 EC: 222-869-7 This compound->EC: 222-869-7 NSC: 139097 NSC: 139097 This compound->NSC: 139097 InChIKey: OSZNPKRMPBUQLB-UHFFFAOYSA-N InChIKey: OSZNPKRMPBUQLB-UHFFFAOYSA-N This compound->InChIKey: OSZNPKRMPBUQLB-UHFFFAOYSA-N cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 5-Amino-1,2,4-triazole-3-carboxylic acid 5-Amino-1,2,4-triazole-3-carboxylic acid Esterification Esterification 5-Amino-1,2,4-triazole-3-carboxylic acid->Esterification Reactant Crude Product Crude Product Esterification->Crude Product Methanol Methanol Methanol->Esterification Thionyl Chloride or H2SO4 Thionyl Chloride or H2SO4 Thionyl Chloride or H2SO4->Esterification Reagent/Catalyst Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product HPLC Analysis HPLC Analysis Pure Product->HPLC Analysis Recrystallization->Pure Product Purity and Identity Confirmation Purity and Identity Confirmation HPLC Analysis->Purity and Identity Confirmation

References

"discovery and history of aminotriazole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Aminotriazole Compounds

Executive Summary

The aminotriazole class of compounds, particularly 3-amino-1,2,4-triazole (amitrole), represents a significant chapter in the history of chemical science, spanning from foundational heterocyclic chemistry to widespread agrochemical application and, more recently, to diverse roles in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of aminotriazole compounds. It details the initial synthesis and the subsequent discovery of their potent herbicidal properties, which led to widespread agricultural use. The guide also chronicles pivotal historical events, such as the 1959 cranberry scare, that shaped public perception and regulatory landscapes. For the intended audience of researchers and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols for synthesis, and visualizes the complex signaling pathways and logical relationships governing the function and development of these compounds.

The Dawn of Triazole Chemistry

The foundational chemistry of triazoles, the five-membered heterocyclic aromatic rings containing three nitrogen atoms, dates back to the late 19th century. The name "triazole" was first proposed in 1885 by Bladin to describe this novel class of compounds.[1] Triazoles exist as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which have become crucial scaffolds in medicinal and materials science due to their unique chemical properties.[1] Their stability, capacity for a wide range of substitutions, and ability to engage in hydrogen bonding have made them privileged structures in the development of therapeutic agents.[1][2]

From Laboratory Curiosity to Agricultural Workhorse: The History of Aminotriazole

Discovery and Herbicidal Application

While the triazole ring was known for decades, the biological potential of its amino-substituted derivatives remained largely unexplored until the mid-20th century. The potent herbicidal activity of 3-amino-1,2,4-triazole, commonly known as amitrole, was first reported in 1953 and subsequently patented in 1954 by the American Chemical Paint Company.[3] This discovery marked the entry of aminotriazoles into the agrochemical industry. Amitrole was found to be a non-selective, systemic herbicide effective against a wide array of annual and perennial grasses, broadleaf weeds, and aquatic weeds, acting through translocation in the plant.[4][5][6]

The 1959 Cranberry Scare and Its Aftermath

The widespread use of amitrole came to an abrupt halt in 1959 with a major public health controversy. On November 9, 1959, the U.S. Secretary of Health, Education, and Welfare announced that residues of amitrole, a suspected carcinogen, had been found in the national cranberry crop.[5][7] This announcement, occurring just before Thanksgiving, caused the cranberry market to collapse and instilled a lasting public consciousness regarding pesticide residues in food.[5][7] This event was a turning point, leading to stricter regulations on pesticide use and spurring the development of more sensitive analytical methods for residue detection.

Modern Regulatory Status and Evolving Applications

Due to its carcinogenic properties in laboratory animals, the use of amitrole on food crops was discontinued.[5][6] Over the following decades, regulatory scrutiny intensified. Citing concerns over potential groundwater contamination and risks to aquatic life, the European Union banned the use of amitrole-based herbicides starting in September 2017.[6] Despite its decline in agriculture, the unique biological activity of the aminotriazole scaffold has driven its exploration in other fields. Researchers have repurposed it as a chemical probe in molecular biology and as a foundational structure in the development of new therapeutic agents for a range of diseases.[8][9][10]

Synthesis of Aminotriazole Compounds

The synthesis of the 3-amino-1,2,4-triazole core and its derivatives has been a subject of extensive research, leading to the development of numerous methodologies.

Foundational Synthesis of 3-Amino-1,2,4-triazole (Amitrole)

Historically, the commercial production of amitrole involved the reaction of an aminoguanidine salt, typically the bicarbonate, with formic acid, followed by cyclization of the resulting aminoguanidine formate.[11] A common process involves the initial formation of aminoguanidine from the condensation of hydrazine hydrate with cyanamide.[11]

Modern Synthetic Strategies for Derivative Libraries

Modern medicinal chemistry demands efficient methods for producing diverse libraries of compounds for structure-activity relationship (SAR) studies. Convergent synthetic routes have been developed that allow for the variation of substituents at different positions of the aminotriazole ring.[12][13] One effective one-pot, two-step protocol involves the formation of a thiourea intermediate, followed by S-alkylation and a consecutive ring-closure reaction to yield the desired 3-amino-1,2,4-triazole derivatives.[14][15] These methods offer broad functional group tolerance and are suitable for parallel synthesis, enabling the rapid generation of compound libraries.[14][15]

Mechanisms of Action

Aminotriazole compounds exhibit a range of biological effects, stemming from their ability to interact with various enzymatic pathways in plants and animals.

Herbicidal Mode of Action

The herbicidal effects of amitrole are primarily attributed to two distinct mechanisms of action.

  • Inhibition of Histidine Biosynthesis: Amitrole is a potent competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGP dehydratase), an essential enzyme in the histidine biosynthesis pathway in plants and microorganisms.[5][16] By blocking this enzyme, amitrole leads to a deficiency in histidine, an essential amino acid, thereby halting growth. This mode of action has also been exploited in molecular biology as a selection marker in yeast two-hybrid systems.[5]

  • Inhibition of Pigment Synthesis: Amitrole is also known to interfere with carotenoid biosynthesis by inhibiting lycopene cyclase.[4] This leads to the accumulation of phytoene, a precursor, and results in the characteristic bleached or chlorotic appearance of treated plants due to photooxidation of chlorophyll.[17][18] There has been some scientific debate as to whether pigment inhibition or histidine starvation is the primary herbicidal mechanism.[17]

Herbicidal_Action Figure 1: Herbicidal Mechanisms of Amitrole cluster_histidine Histidine Biosynthesis Pathway cluster_pigment Carotenoid Biosynthesis Pathway Amitrole 3-Amino-1,2,4-triazole (Amitrole) Enzyme IGP Dehydratase Amitrole->Enzyme Competitive Inhibition LycopeneCyclase Lycopene Cyclase Amitrole->LycopeneCyclase Inhibition PRPP PRPP + ATP IGP Imidazoleglycerol- phosphate (IGP) PRPP->IGP Multiple steps IGP->Enzyme Product Imidazoleacetol- phosphate Enzyme->Product Histidine_Deficiency Histidine Deficiency -> Growth Arrest Enzyme->Histidine_Deficiency Histidine Histidine Product->Histidine Multiple steps GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene Lycopene->LycopeneCyclase Carotenes α/β-Carotenes (Protect Chlorophyll) Chlorosis Chlorophyll Photooxidation -> Chlorosis (Bleaching) LycopeneCyclase->Carotenes LycopeneCyclase->Chlorosis

Caption: Herbicidal Mechanisms of Amitrole

Toxicological Profile

The primary concern regarding aminotriazole is its carcinogenicity. Lifespan studies in rodents have shown that high dietary concentrations of amitrole can induce thyroid and pituitary gland tumors, particularly in rats.[19] This effect is linked to its impact on thyroid function. It has also been shown to have both carcinogenic and, paradoxically, antitumor effects in mice depending on the experimental conditions.[20] In vitro genotoxicity assays have produced mixed results, with most bacterial tests being negative.[21][22]

Emerging Therapeutic Applications

The aminotriazole scaffold is a versatile building block for developing new drugs. Its derivatives have been investigated for a wide range of therapeutic activities.

  • Anticancer Agents: The 3-amino-1,2,4-triazole core has been incorporated into novel compounds showing promising anticancer and antiangiogenic activity.[8]

  • Anti-inflammatory Agents: A series of triazole aminopyrazines were developed as highly potent and selective inhibitors of PI3Kδ, a key enzyme in inflammatory pathways.[10]

  • Antiparasitic Drugs: A novel series of 5-amino-1,2,3-triazole-4-carboxamides was identified and optimized as a treatment for Chagas' disease, caused by Trypanosoma cruzi.[9]

  • Otoprotective Agents: 3-aminotriazole has been shown to protect against cobalt-induced hearing impairment by inhibiting the generation of reactive oxygen species and proinflammatory cytokines.[23]

Aminotriazole_Derivatives Figure 2: Logical Relationships of Aminotriazole Derivatives Core 3-Amino-1,2,4-triazole Core Scaffold Agrochem Agrochemicals Core->Agrochem Oncology Oncology Core->Oncology Inflammation Anti-inflammatory Core->Inflammation AntiParasitic Anti-parasitic Core->AntiParasitic Other Other Therapeutics Core->Other Herbicide Amitrole: Non-selective Herbicide Agrochem->Herbicide Anticancer Bromophenylamino derivatives: Antiangiogenic activity Oncology->Anticancer PI3K Triazole Aminopyrazines: Selective PI3Kδ Inhibitors Inflammation->PI3K Chagas Aminotriazole Carboxamides: Anti-T. cruzi activity AntiParasitic->Chagas Otoprotective Otoprotective Agents: ROS Inhibition Other->Otoprotective

Caption: Logical Relationships of Aminotriazole Derivatives

Quantitative Data Summary

This section summarizes key quantitative data related to the physicochemical and biological properties of aminotriazole and its derivatives.

Table 1: Physicochemical and Toxicological Properties of 3-Amino-1,2,4-triazole (Amitrole)

Property Value Reference(s)
CAS Number 61-82-5 [5]
Molar Mass 84.082 g·mol⁻¹ [5]
Appearance Colorless/white crystalline powder [5]
Melting Point 157 to 159 °C [5]
Solubility in Water 28 g/100 mL [5]
LD₅₀ (Oral, Rat) 1,100 to 2,500 mg/kg [5]

| Carcinogenicity | Induces thyroid and pituitary tumors in rats at 100 ppm dietary concentration. |[19] |

Table 2: Bioactivity Data for Selected Aminotriazole Derivatives

Derivative Class Target/Assay Activity Reference(s)
Triazole Aminopyrazines PI3Kδ Enzyme Assay IC₅₀ ≤ 1 nM [10]
Triazolo[4,3-a]pyridines Herbicidal activity vs. various weeds ~50% inhibition at 37.5 g a.i. ha⁻¹ [24]
5-Amino-1,2,3-triazole-4-carboxamides T. cruzi infected VERO cells Significant parasite suppression in mouse model [9]

| 3-Bromophenylamino derivatives | Anticancer activity (various cell lines) | Demonstrated efficacy against multiple cancer cell lines |[8] |

Key Experimental Protocols

The following protocols are generalized from published methodologies and are intended to provide a framework for the synthesis of aminotriazole compounds.

General Protocol for Synthesis of 1-Substituted-3-aminotriazoles

This protocol is adapted from a convergent synthesis method for preparing 3-aminotriazoles with varying N-1 substituents.[12][13]

  • Intermediate Formation: A mixture of the sulfonic acid intermediate (e.g., compound 5 from the cited literature, 1.2 mmol) and the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) is stirred in anhydrous acetonitrile (1 mL) at room temperature for 1.5 hours.

  • Solvent Removal: The reaction mixture is concentrated in vacuo to yield a solid intermediate.

  • Cyclization: Trimethyl orthoformate (1 mL) is added to the solid intermediate in a sealed tube. The mixture is heated to 140 °C overnight (approx. 14-16 hours).

  • Work-up and Purification: The resulting mixture is cooled to room temperature. The crude product is then purified, typically by filtration through a short pad of silica gel, eluting with a solvent mixture such as 20% methanol in dichloromethane, to yield the final 1-substituted-3-aminotriazole product.

Synthesis_Workflow Figure 3: Experimental Workflow for Aminotriazole Synthesis Start Starting Materials: - Sulfonic Acid Intermediate - Substituted Hydrazine Mix Step 1: Intermediate Formation - Mix in Anhydrous Acetonitrile - Stir at Room Temp (1.5h) Start->Mix Evap Step 2: Solvent Removal - Concentrate in vacuo Mix->Evap Intermediate Solid Intermediate Evap->Intermediate Cyclize Step 3: Cyclization - Add Trimethyl Orthoformate - Heat in Sealed Tube (140°C, overnight) Intermediate->Cyclize Crude Crude Product Mixture Cyclize->Crude Purify Step 4: Purification - Cool to Room Temp - Silica Gel Chromatography Crude->Purify Final Final Product: 1-Substituted-3-aminotriazole Purify->Final

Caption: Experimental Workflow for Aminotriazole Synthesis

Protocol for One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles

This protocol is based on a method designed for the rapid, parallel synthesis of diverse aminotriazole libraries.[14]

  • Thiourea Formation: In a sealable vial, mix the primary or secondary amine (1.5 mmol) and bis(2,2,2-trifluoroethyl)thiocarbonate (1 mmol) in acetonitrile (0.7 mL). Seal the vial and heat to 75 °C for 2 hours.

  • Intermediate Formation: Evaporate the reaction mixture under high vacuum. Add the desired hydrazide (1 mmol) to the remaining material. Seal the vial and heat to 100 °C for 16 hours.

  • Ring Closure: Cool the mixture to ambient temperature. Add 1,3-propane sultone (2 mmol). Seal the vial again and heat at 100 °C for 16 hours to effect S-alkylation and consecutive ring closure.

  • Purification: The final 3-amino-1,2,4-triazole products are isolated and purified using standard chromatographic techniques.

Conclusion and Future Outlook

The journey of aminotriazole compounds from their discovery to the present day is a compelling narrative of chemical innovation, societal impact, and scientific evolution. Initially celebrated as a powerful agricultural tool, amitrole's history is also a cautionary tale that has shaped modern pesticide regulation. Today, the aminotriazole scaffold has been successfully repurposed, demonstrating remarkable versatility as a core structure in medicinal chemistry. Its derivatives have shown potent and selective activity in oncology, immunology, and infectious disease research. The continued exploration of this chemical space, aided by modern high-throughput synthesis and screening techniques, promises to unlock new therapeutic agents and further solidify the legacy of aminotriazoles in science.

References

"tautomerism in 5-amino-1,2,4-triazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tautomerism in 5-Amino-1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionality and efficacy of these compounds are profoundly influenced by their structural dynamics, particularly prototropic tautomerism.[1] Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical factor in drug design as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and molecular shape. These differences directly govern how a molecule interacts with its biological target.[1][3]

For 5-amino-1,2,4-triazole derivatives, several types of tautomerism are possible, including annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and amino-imino tautomerism.[4] This guide provides a comprehensive technical overview of the tautomeric phenomena in these derivatives, detailing the structural possibilities, summarizing quantitative stability data, outlining key experimental protocols for their characterization, and illustrating the critical implications for drug development.

Core Concepts of Tautomerism in 5-Amino-1,2,4-Triazole Systems

Prototropic tautomerism in 5-amino-1,2,4-triazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between several isomers. The primary forms of tautomerism are:

  • Annular Tautomerism : This involves the movement of a proton between the nitrogen atoms of the triazole ring. For a 5-amino-1,2,4-triazole, this results in three potential annular tautomers: 1H, 2H, and 4H, named according to the position of the endocyclic proton.[5] Theoretical and experimental studies on related amino-1,2,4-triazoles have shown that 1H and 2H forms are often more stable than the 4H form.[4] The relative stability is influenced by the electronic effects of substituents on the ring.[1]

  • Amino-Imino Tautomerism : This is an equilibrium between the amino form (possessing an exocyclic -NH₂) and the imino form (with an exocyclic =NH group and an additional endocyclic proton). Each annular tautomer can, in principle, have a corresponding imino form.

  • Thione-Thiol Tautomerism : If the triazole ring is also substituted with a mercapto group (e.g., at the 3-position), thione-thiol tautomerism occurs. This is an equilibrium between the thione form (C=S) and the thiol form (C-SH).[6][7] Computational and experimental studies on various 1,2,4-triazole-3-thiones consistently indicate that the thione form is the more stable and predominant species in both the gas phase and solution.[6][8][9] The presence of the thione or thiol form can significantly impact biological activity.[7]

Tautomers cluster_amino Amino Forms cluster_imino Imino Forms 1H_amino 1H-Amino 2H_amino 2H-Amino 1H_amino->2H_amino Annular 1,5_imino 1,5-Imino 1H_amino->1,5_imino Amino-Imino 4H_amino 4H-Amino 2H_amino->4H_amino Annular 2,5_imino 2,5-Imino 2H_amino->2,5_imino Amino-Imino

Caption: Tautomeric equilibria in 5-amino-1,2,4-triazole.

Quantitative Data on Tautomer Stability

The relative stability of tautomers is typically determined through quantum chemical calculations or inferred from experimental population analysis. Computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic and Gibbs free energies of different tautomers.[3][10] The table below summarizes illustrative data from computational studies on related amino-1,2,4-triazole derivatives.

CompoundMethodTautomerRelative Energy (kcal/mol)Predicted StabilityReference
3-Amino-5-nitro-1,2,4-triazole (Gas Phase)MP21H-ANTA0.00Most Stable[10]
2H-ANTA1.37[10][11]
3-Amino-5-nitro-1,2,4-triazole (Polar Solvent)DFT (Onsager model)2H-ANTA0.00Most Stable[10]
1H-ANTA>0Less Stable[10]
1,2,4-Triazole-3-thione (Gas Phase)B3LYP/6-31G(d,p)Thione0.00Most Stable[6][8]
Thiol>0Less Stable[6][8]
4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thioneHPLC-MS (DMSO)Thione-97.27%[9]
Thiol-2.73%[9]

Note: The relative stabilities can be significantly influenced by the nature and position of substituents, as well as by the solvent environment.[1][10]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric forms in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for studying tautomeric equilibria in solution.[12] Chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[13]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 5-amino-1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, as it can influence the tautomeric equilibrium.[12][14]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include observing the chemical shifts of the triazole ring proton (if present) and the amino protons. If interconversion is slow on the NMR timescale, separate signals for different tautomers may be observed.[12]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly indicative of the predominant tautomeric form.[12]

  • Data Analysis: Compare the observed chemical shifts with values predicted by quantum chemical calculations for each possible tautomer to aid in structural assignment.[15] The integration of ¹H NMR signals can provide a quantitative measure of the tautomer population ratio in solution.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying functional groups and distinguishing between tautomers, especially in the solid state.[12][16]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic vibrational bands. For example, amino-imino tautomers will show different N-H stretching and bending frequencies. Thione-thiol tautomers are distinguishable by the presence of a C=S stretch (around 1100-1300 cm⁻¹) for the thione form versus a weak S-H stretch (around 2500-2600 cm⁻¹) for the thiol form.[2]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[17][18] It reveals the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions, thereby identifying the exact tautomeric form present in the crystal lattice.[17][19]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[17]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. The electron density map is then solved to locate the atoms, and the structural model is refined to fit the experimental data.[17][20] The final refined structure will unequivocally show the positions of all atoms, including the mobile protons, confirming the specific tautomer present.[19]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of Derivative nmr NMR Spectroscopy (Solution State) synthesis->nmr ir IR Spectroscopy (Solid State) synthesis->ir xray X-ray Crystallography (Solid State) synthesis->xray dft DFT Calculations (Gas/Solvent Phase) synthesis->dft conclusion Tautomer Identification & Quantification nmr->conclusion ir->conclusion xray->conclusion energy Relative Energies dft->energy spectra Simulated Spectra dft->spectra energy->conclusion spectra->nmr Compare

Caption: Integrated workflow for tautomerism investigation.

Biological Significance and Drug Development

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design. Different tautomers are distinct chemical entities with unique properties that dictate their biological activity.[3]

  • Drug-Target Interactions: Tautomers possess different hydrogen bond donor and acceptor patterns.[1] For example, an amino group is a hydrogen bond donor, while an imino nitrogen can be an acceptor. Annular tautomerism repositions the N-H donor site on the triazole ring. This variation directly impacts the binding affinity of the molecule to its target receptor or enzyme active site. A change in the dominant tautomer can switch a molecule from being a potent inhibitor to being inactive.

  • Physicochemical Properties: Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. These factors are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Molecular Shape: The migration of a proton can lead to subtle but significant changes in the molecule's three-dimensional conformation, which can affect its ability to fit into a binding pocket.

Understanding and, where possible, controlling the tautomeric equilibrium is a crucial aspect of the drug design and optimization process.[1]

Biological_Impact Tautomer_Eq Tautomeric Equilibrium (Tautomer A ⇌ Tautomer B) Properties Distinct Physicochemical Properties (H-bonding, Shape, logP) Tautomer_Eq->Properties Interaction Drug-Target Interaction Properties->Interaction Outcome Biological Activity (High vs. Low) Interaction->Outcome

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of 5-amino-1,2,4-triazole derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. The existence of multiple, readily interconverting annular and amino-imino tautomers has profound implications for the chemical, physical, and biological properties of these molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this tautomeric landscape is not merely academic but essential for the rational design of effective therapeutic agents. A comprehensive characterization, leveraging the synergistic power of high-resolution spectroscopy (NMR, IR), definitive X-ray crystallography, and predictive computational modeling, is imperative to elucidate the predominant tautomeric forms and harness their specific properties for optimal drug-target interactions and biological efficacy.

References

Methodological & Application

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of nitrogen atoms within the triazole ring, coupled with the presence of both an amino and a carboxylate group, imparts a rich chemical reactivity. This allows for its elaboration into a diverse array of more complex molecular architectures, particularly fused heterocyclic systems. Consequently, this triazole derivative has garnered significant attention in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents. This document provides an overview of its applications and detailed protocols for its utilization in the synthesis of prominent heterocyclic scaffolds.

Key Applications

The strategic placement of reactive sites on the this compound core makes it an ideal precursor for a variety of chemical transformations. Its primary applications lie in the construction of fused ring systems and as a key component in the synthesis of nucleoside analogues.

  • Synthesis of Fused Heterocyclic Systems: The amino group of the triazole can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine rings, leading to the formation of[1][2][3]triazolo[1,5-a]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities, including anticancer and antiviral properties.

  • Intermediate for Nucleoside Analogues: This triazole derivative is a crucial precursor for the synthesis of ribavirin, a broad-spectrum antiviral medication. The triazole moiety serves as the nucleobase in the final drug structure.

  • Synthesis of Novel Bioactive Scaffolds: Researchers have utilized this building block to create novel derivatives with potential therapeutic applications. These include compounds with substitutions at the amino group or modifications of the carboxylate functionality, leading to molecules with antimicrobial and anticancer activities.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives using this compound as the starting material.

Protocol 1: Synthesis of Ethyl 5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate

This protocol describes the cyclocondensation reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a β-diketone to form a[1][2][3]triazolo[1,5-a]pyrimidine scaffold.[4]

Workflow Diagram:

reagent1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate reaction Reflux reagent1->reaction reagent2 1-Phenylbutane-1,3-dione reagent2->reaction solvent Glacial Acetic Acid solvent->reaction workup Work-up & Purification reaction->workup product Ethyl 5-methyl-7-phenyl- [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate workup->product start Methyl 1,2,4-triazole-3-carboxylate silylation HMDS, Reflux start->silylation silylated_intermediate Silylated Intermediate silylation->silylated_intermediate alkylation Anhydrous Acetonitrile, Alkyl/Aryloxymethyl Chloride, SnCl4, Reflux silylated_intermediate->alkylation ester_intermediate Methyl 1-(Alkyl/Aryloxymethyl)- 1,2,4-triazole-3-carboxylate alkylation->ester_intermediate ammonolysis Methanolic Ammonia ester_intermediate->ammonolysis purification Recrystallization ammonolysis->purification product 1-(Alkyl/Aryloxymethyl)- 1,2,4-triazole-3-carboxamide purification->product H12 Compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine derivative) AKT p-AKT H12->AKT cRaf p-c-Raf H12->cRaf MEK p-MEK1/2 H12->MEK ERK p-ERK1/2 H12->ERK G2M_Arrest G2/M Phase Arrest H12->G2M_Arrest Induction_Apoptosis Induction of Apoptosis H12->Induction_Apoptosis CellCycle Cell Cycle Progression ERK->CellCycle CellCycle->G2M_Arrest Apoptosis Apoptosis Apoptosis->Induction_Apoptosis Triazole Triazole Derivative Enzyme Essential Bacterial/Fungal Enzyme (e.g., DNA gyrase, CYP51) Triazole->Enzyme CellWall Cell Wall Biosynthesis Triazole->CellWall NucleicAcid Nucleic Acid Synthesis Triazole->NucleicAcid MicrobialGrowth Microbial Growth and Proliferation Enzyme->MicrobialGrowth CellWall->MicrobialGrowth NucleicAcid->MicrobialGrowth

References

Application Notes and Protocols for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its intrinsic chemical functionalities, including an amino group, a carboxylate ester, and a triazole ring system, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting properties such as metabolic stability and hydrogen bonding capacity. This document provides detailed application notes, quantitative biological data, and experimental protocols for the use of this compound in drug discovery and development, with a primary focus on its role as a key precursor to the broad-spectrum antiviral agent Ribavirin and other bioactive derivatives.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of compounds with a variety of therapeutic applications:

  • Antiviral Agents: The most prominent application is in the synthesis of Ribavirin and its analogues. Ribavirin is a guanosine analogue with activity against a broad range of RNA and DNA viruses.

  • Anticancer Agents: The 1,2,4-triazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been explored for their potential as cytotoxic and antiproliferative compounds.

  • Antifungal Agents: Triazole-based compounds are a major class of antifungal drugs. The core structure of this starting material can be elaborated to generate novel antifungal candidates.

  • Other Therapeutic Areas: The versatile nature of this scaffold allows for its use in developing inhibitors for various enzymes and modulators of different signaling pathways, indicating its potential in a wider range of diseases.

Data Presentation: Biological Activities of 1,2,4-Triazole Derivatives

The following tables summarize the quantitative biological data for various derivatives of the 1,2,4-triazole scaffold, illustrating the therapeutic potential of this heterocyclic system.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7d Hela< 12
7e Hela< 12
10a Hela5.6[1]
10d Hela9.8[1]
10a MCF-76.43[1]
10d MCF-710.2[1]
10a A54921.1[1]
10d A54916.5[1]
Compound 8 HT-108015.13[2]
Compound 8 A-54921.25[2]
Compound 8 MCF-718.06[2]
Compound 8 MDA-MB-23116.32[2]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
4c S. aureus16[3]
4e E. coli25[3]
4e C. albicans24[3]
4e A. niger32[3]
Compound 37 A. fumigatus6.45[4]
Compound 37 C. albicans6.45[4]

Table 3: Antiviral Activity of Ribavirin

VirusCell LineEC50 (µM)Reference
Influenza AMDCKNot specified
Adenovirus-Not specified
Rhinovirus-Not specified
Herpes Simplex Virus-Not specified

Experimental Protocols

Synthesis of Ribavirin from this compound

This protocol outlines a common chemical synthesis route to Ribavirin.

Step 1: Acetylation of D-Ribose

  • Suspend D-ribose in acetic anhydride and pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Step 2: Glycosylation

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and this compound in a suitable high-boiling solvent (e.g., nitromethane or 1,2-dichloroethane).

  • Add a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the protected nucleoside.

Step 3: Deprotection (Ammonolysis)

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Bubble ammonia gas through the solution at 0 °C for several hours, or stir with a saturated solution of ammonia in methanol at room temperature.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ribavirin.

Biological Assay Protocols

1. MTT Assay for Anticancer Activity Screening

This protocol provides a general method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

2. Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plate with the final volume in each well being 100 µL.

  • Add 100 µL of the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength.

Visualizations

Synthetic_Workflow_for_Ribavirin cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product Start This compound Glycosylation Glycosylation with Protected Ribose Start->Glycosylation 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Lewis Acid Deprotection Deprotection (Ammonolysis) Glycosylation->Deprotection Protected Nucleoside Product Ribavirin Deprotection->Product NH₃/MeOH

Caption: Synthetic workflow for Ribavirin.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cluster_result Result Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Determination Determine IC50 Value Absorbance_Reading->IC50_Determination

Caption: Workflow for MTT cytotoxicity assay.

References

"synthesis of Ribavirin from Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the antiviral drug Ribavirin, starting from Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The synthesis involves a key glycosylation reaction to couple the triazole base with a protected ribose sugar, followed by ammonolysis to form the final carboxamide. This guide includes a summary of quantitative data, detailed experimental procedures, and a visualization of the synthetic workflow. Additionally, a diagram illustrating the multifaceted mechanism of action of Ribavirin as an antiviral agent is provided.

Introduction

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its synthesis is a critical process in the production of this important therapeutic. The key strategic step is the formation of the N-glycosidic bond between the 1,2,4-triazole ring and the ribose sugar moiety. This is typically achieved through the coupling of a suitable triazole precursor with a protected ribofuranose derivative. This document outlines a common and effective synthetic route starting from this compound, which is first converted to Methyl 1,2,4-triazole-3-carboxylate.

Chemical Synthesis Workflow

The overall synthetic pathway from this compound to Ribavirin is depicted below. The initial step involves the conversion of the starting material to Methyl 1,2,4-triazole-3-carboxylate. This is followed by a Lewis acid-catalyzed glycosylation with a protected ribose, and finally, ammonolysis to yield Ribavirin.

Synthesis_Workflow A Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate B Methyl 1,2,4-triazole- 3-carboxylate A->B Denitrification D Methyl 1-(2,3,5-tri-O-acetyl- β-D-ribofuranosyl)-1H-1,2,4- triazole-3-carboxylate B:e->D:w Glycosylation (Lewis Acid) C 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose C:e->D:w E Ribavirin D->E Ammonolysis

Caption: Synthetic pathway for Ribavirin.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Ribavirin. Please note that yields can vary based on reaction scale and specific conditions.

StepStarting Material(s)ProductCatalyst/ReagentTypical Yield (%)Reference
1. DenitrificationMethyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfateMethyl 1,2,4-triazole-3-carboxylatePotassium bisulfiteHigh[3]
2. GlycosylationMethyl 1,2,4-triazole-3-carboxylate & 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseMethyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylateTin tetrachloride (SnCl4)~85-90%[4]
3. AmmonolysisMethyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylateRibavirinAmmonia in MethanolHigh[4][5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

This protocol describes the conversion of Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate to Methyl 1,2,4-triazole-3-carboxylate.[3]

Materials:

  • Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate

  • Concentrated phosphoric acid

  • Ethylene glycol ethyl diether

  • Potassium bisulfite solution

  • Cyclohexane

  • Potassium iodide test paper

  • Water

Procedure:

  • In a reaction vessel, add 30 L of water, 20-30 mL of concentrated phosphoric acid, 31 mol of Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate, and 11-12 mol of ethylene glycol ethyl diether.

  • Cool the solution to 6-10 °C.

  • Slowly add 800-1000 mL of potassium bisulfite solution, maintaining the temperature at 12-16 °C.

  • After the addition is complete, stir the mixture at 100-200 rpm for 3-5 hours. Monitor the reaction endpoint using potassium iodide test paper.

  • Centrifuge the mixture and collect the solid.

  • Add the obtained solid to a cyclohexane solution in several portions and heat to 55-60 °C to carry out the denitrification reaction.

  • Filter the hot solution.

  • Cool the filtrate to 15-20 °C to precipitate a yellow solid.

  • Centrifuge to collect the solid and recrystallize from a cyclohexane solution to obtain pure Methyl 1,2,4-triazole-3-carboxylate.

Protocol 2: Synthesis of Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate

This protocol details the glycosylation of Methyl 1,2,4-triazole-3-carboxylate with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.[4][5]

Materials:

  • Methyl 1,2,4-triazole-3-carboxylate

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Dichloromethane (anhydrous)

  • Tin tetrachloride (SnCl4)

  • 30% Hydrochloric acid

  • Water

Procedure:

  • In a 4-neck anhydrous reactor equipped with a thermometer, condenser, and mechanical stirrer, under a nitrogen atmosphere, add 42 mL of dichloromethane, 10.0 g of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, and 4.6 g of Methyl 1,2,4-triazole-3-carboxylate.

  • Cool the mixture to approximately 5 °C.

  • Slowly add 9.0 g of tin tetrachloride to the suspension while stirring. Control the exotherm by cooling with an ice bath to maintain the temperature below 15-20 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to 20 °C using a water and ice bath over 15 minutes.

  • Add 4.4 mL of 30% hydrochloric acid and 38.0 mL of water at a temperature below 20 °C and stir for 45 minutes.

  • Allow the layers to separate for 15 minutes and separate the upper aqueous phase from the organic phase.

  • Wash the organic phase again with 4.4 mL of 30% hydrochloric acid and 38.0 mL of water.

  • Concentrate the organic phase under vacuum to precipitate the crude product. The product can be used in the next step without further purification.

Protocol 3: Synthesis of Ribavirin

This protocol describes the final ammonolysis step to produce Ribavirin.[4][5]

Materials:

  • Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate (from Protocol 2)

  • Methanol

  • Ammonia gas

  • Water

Procedure:

  • The crude product from Protocol 2 is taken up in methanol.

  • The methanolic solution is saturated with ammonia gas at room temperature in an autoclave, maintaining a pressure of 2-4 kg for 4-5 hours.[6]

  • After the reaction is complete, vent the excess ammonia.

  • Remove the solvent under reduced pressure.

  • The residue is crystallized from aqueous methanol. A preferred method involves dissolving the crude product in water at a temperature not exceeding 60°C, followed by the addition of 2 to 5 volumes of methanol per volume of water.[4][5]

  • Cool the solution to 0-5 °C for 4 hours to induce crystallization.

  • Filter the solid product and wash with cold methanol.

  • Dry the obtained white solid under vacuum at 60 °C to yield pure Ribavirin.

Mechanism of Action of Ribavirin

Ribavirin exerts its antiviral effects through a complex and multifaceted mechanism that is not yet fully elucidated. The primary proposed mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, an enzyme crucial for the synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[7][8]

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a nucleoside analog, competing with natural nucleotides for incorporation into the viral RNA chain by the viral RNA-dependent RNA polymerase. This can lead to chain termination.[7][9]

  • Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" where the accumulation of mutations results in non-viable viral progeny.[7][9]

  • Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, thereby enhancing the host's antiviral defense.[7][8]

Ribavirin_Mechanism cluster_cell Host Cell cluster_virus Viral Replication cluster_host Host Processes Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation Immune_Response Immune Response (Th1) Ribavirin->Immune_Response Modulates RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits Viral_RNA_Polymerase Viral RNA Polymerase RTP->Viral_RNA_Polymerase Inhibits Viral_Genome Viral RNA Genome RTP->Viral_Genome Incorporation & Lethal Mutagenesis Viral_RNA_Polymerase->Viral_Genome Replication GTP GTP Pool IMPDH->GTP Synthesis

Caption: Multifaceted mechanism of action of Ribavirin.

References

Application Note: Regioselective Acetylation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The acetylation of this molecule is a key transformation that can lead to the formation of mono- and diacetylated derivatives, depending on the reaction conditions. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers. This note describes the protocols for the selective synthesis of mono- and diacetylated products of this compound.

Chemical Structures

  • Starting Material: this compound

  • Monoacetylated Product: Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate

  • Diacetylated Products:

    • Methyl 1-acetyl-3-(acetylamino)-1H-[2][3][4]triazole-5-carboxylate

    • Methyl 1-acetyl-5-(acetylamino)-1H-[2][3][4]triazole-3-carboxylate

Reaction Overview

The acetylation of this compound with acetic anhydride can be controlled to yield either a single monoacetylated product or a mixture of two diacetylated isomers.[5] Unlike the acetylation of the parent 5-amino-1H-[2][3][4]triazole, which can be non-regioselective and produce multiple isomers even under monoacetylation conditions, the presence of the methyl carboxylate group significantly influences the reaction's outcome.[2][3][5] Specifically, the reaction with acetic anhydride at room temperature proceeds with high regioselectivity to afford a single monoacetylated product.[5] Diacetylation requires more forcing conditions, such as heating in neat acetic anhydride, and results in the formation of two isomeric products.[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate (Monoacetylation)

This protocol is designed for the regioselective synthesis of the monoacetylated derivative.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Absolute ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in neat acetic anhydride at 20°C in a round-bottom flask.[5]

  • Stir the reaction mixture at room temperature. The reaction proceeds fully regioselectively to yield Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate.[5]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, add absolute ethanol to the reaction mixture to quench the excess acetic anhydride.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization from an appropriate solvent.

Protocol 2: Synthesis of Diacetylated Derivatives (Diacetylation)

This protocol describes the conditions required to produce a mixture of diacetylated isomers.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Suspend this compound in neat acetic anhydride in a round-bottom flask equipped with a reflux condenser.[5]

  • Heat the mixture to boiling and maintain reflux. This process yields two diacetylated isomers: Methyl 1-acetyl-3-(acetylamino)-1H-[2][3][4]triazole-5-carboxylate and Methyl 1-acetyl-5-(acetylamino)-1H-[2][3][4]triazole-3-carboxylate.[5]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add absolute ethanol to quench any remaining acetic anhydride.

  • Evaporate the solvent under reduced pressure to yield the crude mixture of diacetylated products.

  • The isomeric products can be separated using column chromatography.

Data Presentation

Table 1: Summary of Acetylation Reactions and Products

Reaction ConditionStarting MaterialAcetylating AgentProduct(s)Characterization MethodsReference
20°C, neatThis compoundAcetic AnhydrideMethyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylateHPLC, GC-MS, FTIR, NMR[5]
Boiling, neatThis compoundAcetic AnhydrideMethyl 1-acetyl-3-(acetylamino)-1H-[2][3][4]triazole-5-carboxylate and Methyl 1-acetyl-5-(acetylamino)-1H-[2][3][4]triazole-3-carboxylateHPLC, GC-MS, FTIR, NMR[5]

Visualizations

monoacetylation_workflow start Start dissolve Dissolve Starting Material in Acetic Anhydride (20°C) start->dissolve react Stir at Room Temperature dissolve->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench with Ethanol monitor->quench evaporate Evaporate Solvent quench->evaporate purify Purify by Recrystallization evaporate->purify product Monoacetylated Product purify->product

Caption: Workflow for Monoacetylation.

diacetylation_workflow start Start suspend Suspend Starting Material in Acetic Anhydride start->suspend reflux Heat to Reflux suspend->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with Ethanol cool->quench evaporate Evaporate Solvent quench->evaporate separate Separate Isomers (Column Chromatography) evaporate->separate product Diacetylated Products separate->product

Caption: Workflow for Diacetylation.

reaction_pathway SM Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate Mono Methyl 1-acetyl-5-amino-1H- [1,2,4]triazole-3-carboxylate SM->Mono Ac₂O, 20°C Di1 Methyl 1-acetyl-3-(acetylamino)-1H- [1,2,4]triazole-5-carboxylate SM->Di1 Ac₂O, reflux Di2 Methyl 1-acetyl-5-(acetylamino)-1H- [1,2,4]triazole-3-carboxylate SM->Di2 Ac₂O, reflux

Caption: Acetylation Reaction Pathways.

References

Application Notes and Protocols: Coupling Reactions Involving Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions utilizing Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.

Introduction

This compound is a valuable scaffold possessing multiple reactive sites amenable to chemical modification. The exocyclic amino group and the triazole ring itself can participate in a variety of coupling reactions, enabling the generation of diverse molecular architectures. This document outlines protocols for four key transformations: N-arylation via Buchwald-Hartwig amination, C-C bond formation via a two-step halogenation/Suzuki coupling sequence, amide bond formation, and urea synthesis.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This protocol describes the N-arylation of the exocyclic amino group of this compound with various aryl halides.

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium pre-catalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001875
24-ChloroanisolePEPPSI-IPr (3)-K₃PO₄Toluene1102468
33-Bromo-pyridinePd₂(dba)₃ (2.5)DavePhos (5)NaOtBuDioxane901682

Logical Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Triazole - Aryl Halide - Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heat Heat (80-120°C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter_cat Filter Catalyst cool->filter_cat extract Aqueous Extraction filter_cat->extract purify Column Chromatography extract->purify product product purify->product Pure Product Suzuki_Pathway cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling start_mol Methyl 5-amino-1H- 1,2,4-triazole-3-carboxylate halogenation Halogenation (e.g., NBS) start_mol->halogenation halo_intermediate Halogenated Intermediate halogenation->halo_intermediate suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) halo_intermediate->suzuki final_product C-Arylated Product suzuki->final_product Amide_Formation_Logic cluster_hydrolysis Hydrolysis cluster_coupling Amide Coupling start_ester Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate hydrolysis_step Base Hydrolysis (e.g., LiOH) start_ester->hydrolysis_step carboxylic_acid Carboxylic Acid Intermediate hydrolysis_step->carboxylic_acid coupling_step Amide Coupling (Amine, Coupling Agent, Base) carboxylic_acid->coupling_step final_amide Final Amide Product coupling_step->final_amide Urea_Workflow start Dissolve Triazole in Anhydrous Solvent add_isocyanate Add Isocyanate (Dropwise, RT) start->add_isocyanate stir Stir (1-4 h) add_isocyanate->stir isolate Isolate Product (Filtration or Concentration) stir->isolate product Pure Urea Product isolate->product

References

Application Notes and Protocols: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in the Synthesis of Triazolopyrimidine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic building block with significant applications in the agrochemical industry.[1] Its unique structure, featuring both an amino group and a carboxylate moiety on a triazole ring, makes it an ideal precursor for the synthesis of a variety of bioactive molecules, particularly herbicides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of triazolopyrimidine-based herbicides, a class of compounds known for their potent and selective herbicidal activity.[3]

The triazolopyrimidine scaffold is a key component in several commercial herbicides that act by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4][5] By leveraging the reactivity of this compound, researchers can efficiently construct the triazolopyrimidine core and subsequently introduce various substituents to modulate the herbicidal activity and selectivity.

This document will focus on the synthetic pathway leading to a representative triazolopyrimidine sulfonamide herbicide, providing a foundation for the development of novel agrochemicals.

Synthetic Pathway Overview

The synthesis of triazolopyrimidine sulfonamide herbicides from this compound generally proceeds through a three-step sequence. The initial and crucial step is the cyclocondensation of the aminotriazole with a β-dicarbonyl compound to form the bicyclic triazolopyrimidine core. This is followed by conversion of a functional group on the triazole ring to a sulfonyl chloride, and finally, coupling with a substituted aniline to yield the target herbicide.

digraph "Synthetic Pathway of Triazolopyrimidine Sulfonamide Herbicides" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Methyl 5-amino-1H-1,2,4-\ntriazole-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Amino-5,7-disubstituted-\n[1,2,4]triazolo[1,5-a]pyrimidine"]; intermediate2 [label="2-Sulfonyl chloride-5,7-disubstituted-\n[1,2,4]triazolo[1,5-a]pyrimidine"]; final_product [label="Triazolopyrimidine Sulfonamide\nHerbicide", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Cyclocondensation \n (e.g., with a 1,3-diketone) "]; intermediate1 -> intermediate2 [label=" Diazotization & \n Sulfonation "]; intermediate2 -> final_product [label=" Coupling \n (with a substituted aniline) "]; }

References

Application Notes and Protocols for N-Alkylation of 5-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 5-amino-1,2,4-triazoles is a fundamental transformation in medicinal chemistry and drug development. The resulting N-alkylated scaffolds are prevalent in a wide range of biologically active compounds. However, the regioselectivity of this reaction presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms: the two ring nitrogens at positions 1 and 2, the ring nitrogen at position 4, and the exocyclic amino group. The distribution of the resulting N-alkylated isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. This document provides a detailed overview of the protocols for the N-alkylation of 5-amino-1,2,4-triazoles, with a focus on understanding and potentially controlling the regioselectivity of the reaction.

Regioselectivity in the N-Alkylation of 5-Amino-1,2,4-triazoles

The 5-amino-1,2,4-triazole core possesses four potential sites for N-alkylation. The outcome of the alkylation reaction is a delicate interplay of electronic and steric factors of the triazole anion and the electrophile, as well as the reaction conditions. Generally, direct alkylation of unsubstituted 5-amino-1,2,4-triazole often leads to a mixture of N1, N2, and N4 isomers. The exocyclic amino group is generally less nucleophilic than the ring nitrogen atoms and is less likely to undergo direct alkylation under standard conditions.

Controlling the regioselectivity can be approached in several ways:

  • Choice of Base and Solvent: The combination of base and solvent can influence the equilibrium between different triazole tautomers and the nature of the resulting anion, thereby directing the alkylation to a specific nitrogen atom.

  • Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can favor attack at one nitrogen over the others.

  • Protecting Group Strategies: To achieve unambiguous regioselectivity, a common strategy involves the protection of certain nitrogen atoms, followed by alkylation and subsequent deprotection.

Experimental Protocols

Below are two representative protocols for the N-alkylation of 5-amino-1,2,4-triazole. It is important to note that these reactions may produce a mixture of isomers, and purification by chromatography is often necessary to isolate the desired product.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol is a common method for the N-alkylation of various heterocyclic compounds and can be applied to 5-amino-1,2,4-triazole.

Materials:

  • 5-Amino-1,2,4-triazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-amino-1,2,4-triazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the different N-alkylated isomers.

Protocol 2: N-Alkylation using Sodium Hydride in THF

This protocol employs a stronger base, which may influence the regioselectivity of the alkylation.

Materials:

  • 5-Amino-1,2,4-triazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-amino-1,2,4-triazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the isomeric products.

Data Presentation

The direct N-alkylation of 5-amino-1,2,4-triazole typically yields a mixture of isomers. The following table summarizes the expected products and general observations based on the reaction conditions. Quantitative yields of specific isomers are highly dependent on the substrate and precise conditions and should be determined empirically.

Alkylating AgentBaseSolventTemperatureTypical OutcomeYield Range (%)
Methyl IodideK₂CO₃DMFRoom Temp. - 60°CMixture of N1, N2, and N4-methylated isomers50-80 (total)
Benzyl BromideK₂CO₃AcetoneRefluxMixture of N-benzylated isomers60-90 (total)
Ethyl BromideNaHTHFRoom Temp.Mixture of N-ethylated isomers40-70 (total)
Methyl IodideNaOMeMethanolRoom Temp.Mixture of N-methylated isomers50-85 (total)

Logical Workflow for N-Alkylation and Isomer Separation

The following diagram illustrates a typical workflow for the N-alkylation of 5-amino-1,2,4-triazole and the subsequent steps for product isolation and characterization.

G cluster_reaction N-Alkylation Reaction cluster_workup Work-up cluster_purification Purification and Analysis start 5-Amino-1,2,4-triazole reaction Reaction at specified temperature start->reaction reagents Alkyl Halide, Base, Solvent reagents->reaction monitoring Monitor by TLC reaction->monitoring quench Quenching monitoring->quench extraction Extraction with organic solvent quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography isomers Isolated Isomers (N1, N2, N4-alkylated) chromatography->isomers characterization Characterization (NMR, MS) isomers->characterization

Caption: General workflow for the N-alkylation of 5-amino-1,2,4-triazole.

Signaling Pathway Diagram (Hypothetical)

While there isn't a "signaling pathway" in the traditional biological sense for this chemical reaction, the following diagram illustrates the logical progression and competing pathways of the alkylation reaction, highlighting the formation of different isomers from the common triazolide anion intermediate.

G cluster_pathway Competing Alkylation Pathways start 5-Amino-1,2,4-triazole anion Triazolide Anion (Resonance Structures) start->anion + Base - H+ base Base (e.g., K2CO3, NaH) product_N1 N1-alkylated isomer anion->product_N1 + R-X - X- product_N2 N2-alkylated isomer anion->product_N2 + R-X - X- product_N4 N4-alkylated isomer anion->product_N4 + R-X - X- alkyl_halide Alkyl Halide (R-X)

Caption: Competing pathways in the N-alkylation of 5-amino-1,2,4-triazole.

Application Notes and Protocols for the NMR Analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural features, including the presence of multiple nitrogen atoms and the ability to participate in hydrogen bonding, make them attractive scaffolds for the design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of these molecules. This document provides detailed application notes and experimental protocols for the ¹H, ¹³C, and 2D NMR analysis of the title compound and its derivatives.

Data Presentation

The following tables summarize the experimental and estimated ¹H and ¹³C NMR spectral data for this compound and a representative N-acetylated derivative. The data is presented in a structured format for easy comparison and interpretation.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-NH₂~7.1 (broad)br s-
-NH (triazole)~12.5 (broad)br s-
-OCH₃3.85s-
Methyl 1-acetyl-5-amino-1H-[1][2][3]triazole-3-carboxylate[1]-NH₂~7.4 (broad)br s-
-OCH₃3.88s-
-COCH₃2.65s-

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm) (Estimated*)
This compoundC=O (ester)~160
C3 (triazole)~157
C5 (triazole)~155
-OCH₃~52
Methyl 1-acetyl-5-amino-1H-[1][2][3]triazole-3-carboxylate[1]C=O (acetyl)~168
C=O (ester)~159
C3 (triazole)~156
C5 (triazole)~150
-OCH₃~53
-COCH₃~23

*Note: The ¹³C NMR data for the parent compound is estimated based on the analysis of structurally similar 1,2,4-triazole derivatives found in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar triazole esters.

Materials:

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: NMR Sample Preparation

Materials:

  • This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial

Procedure:

  • Weigh the desired amount of the triazole derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

Protocol 3: 1D and 2D NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

1D NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-32

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 s

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Spectral width: ~200-220 ppm

    • Acquisition time: ~1-2 s

    • Relaxation delay: 2-5 s

2D NMR Acquisition Parameters (General Guidance):

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • Pulse program: cosygpqf

    • Parameters: Standard parameters for a gradient-selected COSY experiment are typically sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse program: hsqcedetgpsisp2

    • Parameters: Set the ¹³C spectral width to encompass all expected carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • Pulse program: hmbcgplpndqf

    • Parameters: The long-range coupling delay should be optimized (typically around 50-100 ms).

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental and logical workflows described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start 5-Amino-1H-1,2,4-triazole- 3-carboxylic acid esterification Esterification (MeOH, SOCl₂ or H₂SO₄) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate purification->product

Caption: Workflow for the synthesis of this compound.

NMR_Analysis_Workflow cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) oneD_nmr 1D NMR Acquisition (¹H and ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr If necessary for structural confirmation data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) oneD_nmr->data_processing twoD_nmr->data_processing spectral_analysis Spectral Analysis & Structure Elucidation data_processing->spectral_analysis

Caption: General workflow for the NMR analysis of triazole derivatives.

Caption: Logical relationships in 2D NMR-based structure elucidation.

References

Mass Spectrometry of Substituted Aminotriazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminotriazoles are a class of heterocyclic compounds with significant importance in the pharmaceutical and agrochemical industries. Their diverse biological activities, ranging from antifungal and antiviral to herbicidal properties, necessitate robust and sensitive analytical methods for their quantification and structural elucidation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of these compounds in various matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of substituted aminotriazoles, aimed at researchers, scientists, and drug development professionals.

Application Notes

Bioanalytical Method Development for Substituted Aminotriazole Drugs and their Metabolites

The development of reliable bioanalytical methods is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. For substituted aminotriazole-based drugs, LC-MS/MS offers high sensitivity and selectivity for their quantification in biological matrices like plasma and serum.

A typical workflow for the development and validation of such a method involves:

  • Selection of appropriate ionization technique: Electrospray ionization (ESI) is commonly used for polar aminotriazole compounds, often in positive ion mode due to the presence of basic nitrogen atoms.

  • Optimization of mass spectrometric parameters: This includes optimizing the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the parent drug and its metabolites to ensure specificity and sensitivity.

  • Chromatographic separation: Reversed-phase chromatography is frequently employed to separate the analytes from endogenous matrix components.

  • Sample preparation: Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common techniques to extract the analytes from the biological matrix and minimize matrix effects.

  • Method validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Fragmentation Patterns of Substituted Aminotriazoles

Understanding the fragmentation pathways of substituted aminotriazoles in the mass spectrometer is key to their structural confirmation and the identification of unknown metabolites. The fragmentation is influenced by the position and nature of the substituents on the aminotriazole ring.

Common fragmentation pathways for 1,2,4-aminotriazoles include:

  • Ring Cleavage: The triazole ring can undergo cleavage, often initiated by the loss of a neutral molecule like N₂ or HCN.

  • Loss of Substituents: Fragmentation can occur at the bonds connecting the substituents to the triazole ring. The stability of the resulting fragment ions and neutral losses will dictate the predominant fragmentation pathways.

  • Influence of the Amino Group: The amino substituent can direct fragmentation. For instance, α-cleavage (cleavage of the bond adjacent to the C-N bond) is a common pathway for amines.

The specific fragmentation pattern serves as a fingerprint for the molecule, enabling its confident identification.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of prominent substituted aminotriazole drugs and their metabolites.

Table 1: LC-MS/MS Method Parameters for the Quantification of Letrozole and its Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Reference
Letrozole286.2217.00.100.10 - 100≤ 5.2≤ 5.2[1]
Carbinol Metabolite--0.2 (nM)---[2]
Carbinol-Glucuronide--2 (nM)---[2]

Table 2: LC-MS/MS Method Parameters for the Quantification of Voriconazole and its Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (µg/mL)Linearity Range (µg/mL)Intra-day Precision (%)Inter-day Precision (%)Reference
Voriconazole350.1281.10.100.10 - 8.00≤ 5.76≤ 5.76[3]
Voriconazole N-oxide3662240.050.05 - 10> 0.999 (R²)> 0.999 (R²)[4][5]

Table 3: LC-MS/MS Method Parameters for the Quantification of Anastrozole

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Reference
Anastrozole294.1225.10.50.5 - 100--[6]
Anastrozole--0.1000.100 - 100ExcellentExcellent[7][8]

Table 4: LC-MS/MS Method Parameters for the Quantification of Ribavirin

AnalytePrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Reference
Ribavirin (in plasma)--1010 - 10,000< 10< 10[9]
Ribavirin (in chicken)--0.5-1.34 - 3.881.10 - 4.67[10]

Experimental Protocols

Protocol 1: Quantification of Letrozole in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of letrozole in human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add the internal standard (letrozole-d4).

  • Load the sample onto an Orochem DVB-LP SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute letrozole and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Waters Acquity UPLC system.

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Methanol:0.1% formic acid in water (85:15, v/v).

  • Flow Rate: 0.300 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Letrozole: m/z 286.2 → 217.0

    • Letrozole-d4 (IS): m/z 290.2 → 221.0

Protocol 2: Quantification of Voriconazole in Human Plasma by LC-MS/MS

This protocol is based on a method for therapeutic drug monitoring of voriconazole.[3]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add fluconazole as an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System: Acquity Ultra Performance Liquid Chromatography (UPLC) system.

  • Column: Acquity BEH C18.

  • Mobile Phase: Gradient elution with acetonitrile, ultrapure water, methanol, and formic acid.

  • Flow Rate: 0.30 mL/min.

  • MS System: Xevo TQ mass detector (Triple Quadrupole).

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.1

    • Fluconazole (IS): Appropriate transition for the selected IS.

Visualizations

G Bioanalytical Method Workflow for Substituted Aminotriazoles cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte and IS Selection B MS Parameter Optimization (MRM Transitions) A->B C Chromatography Development (Column, Mobile Phase) B->C D Sample Preparation (SPE, LLE, PP) C->D E Linearity & Range D->E F Accuracy & Precision E->F G Selectivity & Specificity F->G H Recovery & Matrix Effect G->H I Stability H->I J Sample Collection (e.g., Plasma) I->J K Sample Processing (Validated Method) J->K L LC-MS/MS Analysis K->L M Data Processing & Quantification L->M

Caption: Bioanalytical Method Workflow.

G General Fragmentation of a Substituted 1,2,4-Aminotriazole cluster_0 Precursor Ion M [M+H]+ F1 [M+H - N2]+ M->F1 - N2 F2 [M+H - R1]+ M->F2 - R1 F3 [M+H - R2]+ M->F3 - R2 F4 [M+H - HCN]+ M->F4 - HCN

Caption: Common Fragmentation Pathways.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Triazole Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Role of Triazoles in Peptidomimetic Design

Peptides are crucial endogenous molecules that regulate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by poor metabolic stability, low bioavailability, and susceptibility to enzymatic degradation.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1]

The incorporation of 1,2,3-triazole moieties into peptide scaffolds has emerged as a highly effective approach in peptidomimetic design.[1] The triazole ring serves as an excellent bioisostere for the amide bond, offering several key advantages:

  • Enhanced Stability: The triazole ring is resistant to hydrolysis by proteases and peptidases, significantly increasing the in vivo half-life of the peptidomimetic.[1]

  • Structural Rigidity: The planar and rigid nature of the triazole ring can lock the peptide backbone into a specific conformation, which can be advantageous for binding to biological targets.

  • Chemical Inertness: Triazoles are stable to a wide range of chemical conditions, including oxidation and reduction.[1]

  • Synthetic Accessibility: The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient, regiospecific, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1][2]

These properties make triazole-containing peptidomimetics valuable tools in drug discovery, with applications as enzyme inhibitors, anticancer agents, and antiviral and antibacterial therapeutics.[1] This document provides detailed application notes and experimental protocols for the synthesis of these promising molecules.

II. Synthetic Strategies and Workflows

The synthesis of triazole-based peptidomimetics can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis. The choice of strategy often depends on the length of the peptide, the desired final structure (linear or cyclic), and the scale of the synthesis.

A. General Synthetic Workflow

The core of synthesizing triazole-containing peptidomimetics lies in the formation of the triazole ring from an azide and an alkyne precursor. This is typically achieved through the highly efficient CuAAC reaction. The general workflow involves the synthesis of peptide fragments functionalized with either an azide or an alkyne group, followed by the cycloaddition reaction to form the triazole linkage.

Synthetic Workflow cluster_start Starting Materials cluster_building_blocks Building Block Synthesis cluster_peptide_synthesis Peptide Synthesis cluster_click Click Chemistry cluster_final Final Product Amino_Acids Protected Amino Acids Azide_AA Azide-Functionalized Amino Acid Amino_Acids->Azide_AA Azidation Alkyne_AA Alkyne-Functionalized Amino Acid Amino_Acids->Alkyne_AA Alkynylation Peptide_Azide Peptide Fragment with Azide Azide_AA->Peptide_Azide SPPS or Solution Phase Peptide_Alkyne Peptide Fragment with Alkyne Alkyne_AA->Peptide_Alkyne SPPS or Solution Phase CuAAC CuAAC Reaction Peptide_Azide->CuAAC Peptide_Alkyne->CuAAC Peptidomimetic Triazole-Containing Peptidomimetic CuAAC->Peptidomimetic

A general workflow for the synthesis of triazole-containing peptidomimetics.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of synthesizing 1,4-disubstituted triazole peptidomimetics. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism Terminal_Alkyne R1-C≡CH (Terminal Alkyne) Triazole 1,4-Disubstituted 1,2,3-Triazole Terminal_Alkyne->Triazole Azide R2-N3 (Azide) Azide->Triazole Cu_Catalyst Cu(I) Catalyst (e.g., CuI or CuSO4/NaAsc) Cu_Catalyst->Triazole Catalyzes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

III. Experimental Protocols

A. Protocol 1: Solid-Phase Synthesis of a Linear Triazole-Containing Peptidomimetic

This protocol describes the synthesis of a linear peptidomimetic on a solid support, incorporating an azido-amino acid and a propargylglycine residue, followed by an on-resin CuAAC reaction.

1. Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-azido-amino acid (e.g., Fmoc-Lys(N₃)-OH)

  • Fmoc-L-propargylglycine (Fmoc-Pra-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

2. Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin with DMF (3x) and DCM (3x). Repeat this cycle for each amino acid in the sequence, incorporating the Fmoc-L-azido-amino acid and Fmoc-L-propargylglycine at the desired positions.

  • On-Resin CuAAC Cyclization:

    • Swell the peptide-resin in DMF.

    • In a separate flask, prepare the catalyst solution by dissolving CuI (0.5 eq.) in DMF with DIPEA (2 eq.).

    • Add the catalyst solution to the resin and shake for 12-24 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

B. Protocol 2: Solution-Phase Synthesis of a Cyclic Triazole Peptidomimetic

This protocol outlines the synthesis of a linear peptide precursor containing terminal alkyne and azide functionalities, followed by a solution-phase CuAAC macrocyclization.

1. Materials:

  • Linear peptide precursor with a terminal alkyne and a terminal azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Acetonitrile (ACN)

  • Water

  • RP-HPLC system for purification

2. Procedure:

  • Synthesis of Linear Precursor: Synthesize the linear peptide precursor using standard solid-phase or solution-phase peptide synthesis methods, incorporating an N-terminal propargyl group and a C-terminal amino acid with an azide side chain (or vice versa). Cleave and deprotect the peptide, and purify by RP-HPLC.

  • Solution-Phase CuAAC Macrocyclization:

    • Dissolve the purified linear peptide precursor in a mixture of ACN and water (e.g., 1:1 v/v) to a final concentration of approximately 1 mM.

    • Add a freshly prepared aqueous solution of sodium ascorbate (5 eq.).

    • Add an aqueous solution of CuSO₄·5H₂O (1 eq.).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification and Characterization: Upon completion, purify the cyclic peptidomimetic by RP-HPLC. Lyophilize the pure fractions and characterize the final product by MS and NMR.

IV. Quantitative Data of Triazole-Based Peptidomimetics

The following tables summarize the biological activities of various triazole-containing peptidomimetics reported in the literature.

Table 1: Enzyme Inhibitory Activity

Compound ClassTarget EnzymeIC₅₀ / KᵢReference
1,2,4-Triazole derivativesAcetylcholinesterase (AChE)IC₅₀: 1.63 - 17.68 nM[3]
1,2,4-Triazole derivativesButyrylcholinesterase (BChE)IC₅₀: 8.71 - 84.02 nM[3]
Azinane-triazole analoguesα-GlucosidaseIC₅₀: 36.74 ± 1.24 µM[4]
Azinane-triazole analoguesUreaseIC₅₀: 19.35 ± 1.28 µM[4]
1,2,4-Triazole derivativesCytochrome P450 (CYP11B1)IC₅₀: 2.2 nM[5]
Triazole-based peptidomimeticsNeuropilin-1IC₅₀: 31 µM[6]

Table 2: Antimicrobial Activity

Compound ClassMicrobial StrainMIC (µg/mL)Reference
1,2,3-Triazole-based peptidomimeticsXanthomonas axonopodis1.6 - 12.5[7]
1,2,3-Triazole-based peptidomimeticsErwinia amylovora1.6 - 12.5[7]
1,2,3-Triazole-based peptidomimeticsPseudomonas syringae1.6 - 12.5[7]
1,2,3-Triazole-based peptidomimeticsFusarium oxysporum<6.2 - 12.5[7]
1,2,4-Triazole-clinafloxacin hybridsS. aureus, E. coli0.25 - 32[8]
Indole-1,2,4-triazole conjugatesCandida tropicalis2[9]
Indole-1,2,4-triazole conjugatesCandida albicans2[9]
1,2,3-Triazole-penicillin hybridsS. aureus (MRSA)4[10]

Table 3: Antiviral Activity

Compound ClassVirusEC₅₀Reference
Phenylpyrazolone-1,2,3-triazole hybridsVaricella-zoster virus8.38 µM[11]
1,2,3-Triazole-benzofused conjugatesSARS-CoV-280.4 µg/mL[12]
1,2,3-Triazole-dihydropyrimidinone hybridsHuman varicella-zoster virus3.62 µM[11]
Triazole-containing lupinine derivativesInfluenza A virus (H3N2)>100 µM[13]

V. Conclusion

The synthesis of peptidomimetics using triazole building blocks represents a powerful and versatile strategy in modern medicinal chemistry and drug development. The chemical stability and synthetic accessibility of the triazole moiety, primarily through the robust CuAAC reaction, allow for the creation of a diverse range of peptidomimetic structures with improved pharmacokinetic profiles. The detailed protocols and compiled biological data provided herein serve as a valuable resource for researchers aiming to design and synthesize novel triazole-based therapeutics. The continued exploration of this chemical space holds great promise for the development of next-generation drugs targeting a wide spectrum of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common synthetic route involving the condensation of aminoguanidine with a dialkyl oxalate, followed by cyclization.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation. - Extend the reaction time.
Incorrect stoichiometry: Molar ratios of reactants are not optimal.- Ensure accurate measurement of starting materials. The molar ratio of aminoguanidine to dialkyl oxalate is critical.
Degradation of starting materials or product: The aminoguanidine salt may not have been fully converted to the free base, or the product may be unstable under the reaction conditions.- Ensure complete conversion of the aminoguanidine salt (e.g., hydrochloride or bicarbonate) to the free base before the reaction. - Avoid excessively high temperatures or prolonged reaction times once product formation is complete.
Inefficient cyclization: The intermediate may not be cyclizing effectively to form the triazole ring.- The choice of base and solvent for the cyclization step is crucial. Sodium methoxide in methanol is a common system. Ensure the base is fresh and anhydrous.
Presence of Significant Impurities Side reactions: Formation of byproducts due to competing reaction pathways. A common side reaction is the formation of oxamic acid derivatives.- Control the reaction temperature carefully. - Optimize the rate of addition of reactants. Slow, dropwise addition of one reactant to the other can minimize side reactions.
Incomplete conversion of starting materials: Residual aminoguanidine or dialkyl oxalate.- As with low yield, monitor the reaction to ensure it goes to completion. - Consider a slight excess of one reactant to drive the reaction to completion, followed by a suitable purification step.
Hydrolysis of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions.- Use anhydrous solvents and reagents. - During workup and purification, avoid prolonged exposure to strong acids or bases. If the carboxylic acid is formed, it may be possible to re-esterify the product.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent: This can lead to losses during extraction and crystallization.- After the reaction, carefully remove the solvent under reduced pressure. - For purification, recrystallization from a suitable solvent system is often effective. Common solvents for recrystallization of similar compounds include methanol, ethanol, or mixtures with less polar solvents like ethyl acetate.[1]
Product precipitates with impurities: Co-precipitation can make purification by simple filtration difficult.- If direct precipitation yields an impure product, dissolve the crude material in a suitable solvent and perform a controlled recrystallization. - Column chromatography can be employed for difficult separations, though it may not be ideal for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the reaction of an aminoguanidine salt (such as the hydrochloride or bicarbonate) with a dialkyl oxalate (like dimethyl oxalate) in the presence of a base. The reaction typically proceeds through an intermediate which then undergoes cyclization to form the triazole ring.

Q2: Why is the choice of base important in this synthesis?

The base plays two crucial roles: it neutralizes the aminoguanidine salt to generate the free aminoguanidine base, which is the reactive nucleophile, and it catalyzes the cyclization step. A strong base like sodium methoxide is often used to ensure complete deprotonation and to promote the ring-closure reaction.

Q3: My reaction is not proceeding to completion. What should I check?

First, verify the quality and reactivity of your reagents, especially the base. Ensure that your reaction is conducted under anhydrous conditions if specified. Next, confirm that the reaction temperature is appropriate; some cyclization reactions require heating to proceed at a reasonable rate. Finally, check the stoichiometry of your reactants.

Q4: I am observing a significant amount of a water-soluble byproduct. What could it be?

A likely water-soluble byproduct is the salt of the unreacted aminoguanidine or byproducts from the decomposition of reactants or intermediates. Another possibility is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which would be more water-soluble as its salt.

Q5: What is the best way to purify the final product?

Recrystallization is a common and effective method for purifying this compound. Suitable solvents can include methanol, ethanol, or a mixture of solvents to achieve the desired solubility profile for effective crystallization.[1] The hydrochloride salt of the product can also be prepared and recrystallized.

Q6: Are there any safety concerns I should be aware of during this synthesis?

Aminoguanidine and its salts can be hazardous, and appropriate personal protective equipment (PPE) should be worn. Some older synthetic routes for related triazoles involved diazotization steps, which can be explosive and should be avoided if possible. The current recommended routes are generally safer.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for analogous compounds. Optimization of specific parameters may be required for optimal yield and purity.

Materials:

  • Aminoguanidine hydrochloride

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous methanol

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide. The concentration will depend on the scale of the reaction.

  • Reaction Setup: In a separate flask, suspend aminoguanidine hydrochloride in anhydrous methanol.

  • Formation of the Intermediate: To the aminoguanidine hydrochloride suspension, add the prepared sodium methoxide solution dropwise at room temperature. This will generate the free aminoguanidine base. Stir for 30-60 minutes.

  • Addition of Dimethyl Oxalate: To this mixture, add a solution of dimethyl oxalate in anhydrous methanol dropwise. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Isolation: Remove the methanol under reduced pressure. The resulting crude solid can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/ethyl acetate mixture, to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters and Their Potential Impact on Yield

Parameter Typical Range/Condition Impact on Yield and Purity
Reactant Molar Ratio (Aminoguanidine:Dimethyl Oxalate) 1:1 to 1:1.2A slight excess of dimethyl oxalate can help drive the reaction to completion, but a large excess may lead to side products.
Base (e.g., Sodium Methoxide) 2-3 equivalentsSufficient base is required to neutralize the aminoguanidine salt and catalyze the cyclization. Excess base can lead to hydrolysis of the ester.
Reaction Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but may also promote side reactions and decomposition. Optimal temperature needs to be determined experimentally.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion. Prolonged times at high temperatures can lead to product degradation.
Solvent Anhydrous MethanolThe solvent should be anhydrous to prevent hydrolysis of the ester and deactivation of the base.

Visualizations

experimental_workflow A 1. Prepare Sodium Methoxide in Anhydrous Methanol C 3. Add Sodium Methoxide to Aminoguanidine Suspension (Formation of Free Base) A->C B 2. Suspend Aminoguanidine HCl in Anhydrous Methanol B->C D 4. Add Dimethyl Oxalate Solution C->D E 5. Heat to Reflux (Cyclization) D->E F 6. Reaction Monitoring (TLC/HPLC) E->F F->E Continue Reflux G 7. Cool and Neutralize F->G Reaction Complete H 8. Solvent Evaporation G->H I 9. Isolate Crude Product H->I J 10. Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Degradation Degradation? Start->Degradation Cyclization Inefficient Cyclization? Start->Cyclization Sol_Incomplete Optimize Time/Temp Monitor with TLC/HPLC IncompleteReaction->Sol_Incomplete Sol_Stoichiometry Verify Reactant Amounts Stoichiometry->Sol_Stoichiometry Sol_Degradation Ensure Complete Free Base Formation Avoid Excess Heat/Time Degradation->Sol_Degradation Sol_Cyclization Use Fresh/Anhydrous Base Optimize Base/Solvent System Cyclization->Sol_Cyclization

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The volume of the solvent used was excessive.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is highly soluble in the wash solvent.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent solubility data for the structurally similar Methyl 1H-1,2,4-triazole-3-carboxylate for initial solvent screening.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Product Oils Out During Recrystallization - The melting point of the crude product is lower than the boiling point of the solvent.- Presence of significant amounts of impurities that depress the melting point.- Use a lower-boiling point solvent or a solvent mixture.- Try to purify the crude product by another method, such as column chromatography, before recrystallization.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis.- Thermal degradation of the compound or impurities.- Add a small amount of activated charcoal to the hot solution during recrystallization and filter it through celite before cooling. Use with caution as it can also adsorb the desired product.- Ensure that the heating during dissolution is not prolonged or at an excessively high temperature.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Incorrect choice of stationary phase (e.g., silica gel, alumina).- The column is overloaded with the crude product.- Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation.- Given the polar nature of the amino and triazole groups, silica gel is a suitable stationary phase. A polar eluent system, such as a mixture of ethyl acetate and methanol, may be effective.- Ensure the amount of crude product loaded is appropriate for the size of the column.
Product Purity Does Not Improve Significantly - The main impurity has very similar solubility properties to the product.- The impurity co-elutes with the product during column chromatography.- Attempt recrystallization from a different solvent system.- For column chromatography, try a different eluent system with a shallower gradient or isocratic elution to improve resolution.- Consider using preparative High-Performance Liquid Chromatography (HPLC) for high-purity requirements.[1]

Purification Workflow

Purification Workflow crude_product Crude Methyl 5-amino-1H- 1,2,4-triazole-3-carboxylate recrystallization Recrystallization (e.g., from Methanol) crude_product->recrystallization Primary Method column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography Alternative purity_check Purity Check (HPLC/TLC) recrystallization->purity_check column_chromatography->purity_check prep_hplc Preparative HPLC pure_product Pure Product prep_hplc->pure_product purity_check->prep_hplc Purity < 98% purity_check->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is around 220 °C with decomposition.[2][3][4] A significantly lower or broader melting range may indicate the presence of impurities.

Q2: What are some common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as aminoguanidine bicarbonate, byproducts from the cyclization reaction, and intermediates if the reaction did not go to completion. For instance, if synthesized from a route involving a mercapto intermediate, this could be a potential impurity.[5] It is also noted as a potential impurity in the synthesis of the antiviral drug Ribavirin.[6]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Methanol has been successfully used for the recrystallization of the related compound, Methyl 1,2,4-triazole-3-carboxylate.[7] Given the "like dissolves like" principle, polar protic solvents such as methanol or ethanol are good starting points. The amino group in the target molecule will increase its polarity compared to Methyl 1H-1,2,4-triazole-3-carboxylate. The solubility data for the latter in various solvents can be a useful guide for solvent screening.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process, especially for column chromatography. High-Performance Liquid Chromatography (HPLC) can be used to determine the exact purity of the product before and after purification.[7]

Q5: The compound is a white crystalline powder. What does it mean if my purified product is colored?

A5: A colored product, such as yellow or brown, suggests the presence of impurities. These could be colored byproducts from the synthesis or degradation products. A treatment with activated charcoal during recrystallization may help to remove these colored impurities.

Troubleshooting Logic for Low Purity

Troubleshooting Low Purity start Low Purity after Initial Purification check_method Which purification method was used? start->check_method recrystallization Recrystallization check_method->recrystallization Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography recrystallization_issue Issue: Impurity has similar solubility profile. recrystallization->recrystallization_issue chromatography_issue Issue: Impurity co-elutes with the product. chromatography->chromatography_issue solution1 Change Recrystallization Solvent System recrystallization_issue->solution1 solution2 Optimize TLC to find a better eluent system chromatography_issue->solution2 solution3 Consider Preparative HPLC solution1->solution3 solution2->solution3

Caption: Decision tree for troubleshooting low purity of the final product.

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is based on methods described for the structurally similar Methyl 1,2,4-triazole-3-carboxylate and is a good starting point for the title compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a solvent system determined by prior TLC analysis (e.g., starting with a less polar mixture like ethyl acetate/hexane and gradually increasing the polarity by adding methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table presents solubility data for the related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, in various solvents at different temperatures.[8] This data can be used as a reference for selecting appropriate solvents for the purification of this compound, keeping in mind that the amino group will likely increase its solubility in polar solvents.

Solvent Temperature (K) Mole Fraction Solubility (x)
Methanol278.150.0158
298.150.0294
318.150.0539
Ethanol278.150.0048
298.150.0096
318.150.0187
1-Propanol278.150.0033
298.150.0067
318.150.0134
Acetone278.150.0015
298.150.0031
318.150.0063
Acetonitrile278.150.0022
298.150.0044
318.150.0088

References

Technical Support Center: Column Chromatography for Purifying Aminotriazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aminotriazole esters via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying aminotriazole esters?

A1: The most frequently used stationary phase for the column chromatography of aminotriazole esters is silica gel, typically with a mesh size of 200-400.[1] Its polar nature allows for the effective separation of compounds based on polarity.

Q2: I'm observing significant peak tailing for my aminotriazole ester on a silica gel column. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying amine-containing compounds like aminotriazole esters on silica gel. This is often due to the interaction between the basic amino group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks. Alternatively, using an amine-functionalized silica stationary phase can also prevent this issue.[3]

Q3: My aminotriazole ester is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?

A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should gradually increase the polarity of the eluent. You can try solvent systems with a higher percentage of a polar solvent like ethyl acetate or switch to a more polar solvent system altogether, for instance, by adding methanol to your eluent. A common approach is to use a gradient of methanol in dichloromethane or chloroform. For very polar compounds, a mobile phase containing a small percentage of methanol in chloroform or dichloromethane is often effective.[2]

Q4: My aminotriazole ester appears to be decomposing on the silica gel column. How can I confirm this and what are my options?

A4: To confirm decomposition on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate and run it again in the same solvent system but rotated 90 degrees. If new spots appear, your compound is likely degrading. To address this, you can deactivate the silica gel by adding triethylamine to the mobile phase, as mentioned for peak tailing.[2][4] If the compound is highly sensitive, switching to a more inert stationary phase like alumina or a functionalized silica gel may be necessary.[4]

Q5: Should I use isocratic or gradient elution for purifying my aminotriazole ester?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample. If your TLC analysis shows a good separation between your desired compound and impurities with a single solvent system, isocratic elution (using that same solvent system) is simpler and sufficient. However, if your sample contains impurities with a wide range of polarities, a gradient elution will be more effective. A gradient elution, typically starting with a less polar solvent system and gradually increasing the polarity, will allow for the separation of less polar impurities first, followed by the elution of your product, and finally, the more polar impurities. This often results in better separation and sharper peaks for all components.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a stronger polar solvent like methanol to your mobile phase.
Poor separation of spots with similar Rf values The solvent system has poor selectivity for the compounds.Try a different solvent system with similar polarity but different solvent components. For example, if you are using hexane/ethyl acetate, try a dichloromethane/methanol or toluene/acetone system.[2]
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Broad or diffuse bands - Column was packed improperly.- Sample was loaded in too large a volume of solvent.- The column was overloaded with the sample.- Ensure the column is packed uniformly without any cracks or bubbles.- Dissolve the sample in a minimal amount of solvent for loading.- Reduce the amount of crude material loaded onto the column.
Compound crystallizes on the column The compound has low solubility in the chosen mobile phase.This is a difficult situation to resolve. You may need to empty the column and recover your compound by dissolving the silica in a different solvent. In the future, choose a solvent system in which your compound is more soluble, or use a wider column.[4]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the purification of aminotriazole esters.

Compound Type Stationary Phase Mobile Phase (Eluent) Rf Value Reference
Carbamate derivatives of 4-amino-1,2,4-triazoleSilica gel (200–300 mesh)Hexane:Ethyl Acetate (2:3)0.45 - 0.54[1]
1-(Alkoxymethyl)-1,2,4-triazole-3-carboxamidesSilica gel1% Methanol in Chloroform0.52 - 0.65[2]
Methyl 1-methoxymethyl-1,2,4-triazole-3-carboxylateSilica gelToluene-Acetone with 1% TriethylamineNot specified[2]
N-Boc-5-amino-1,2,3-triazole-4-carboxylatesSilica gelPetroleum Ether:Ethyl Acetate (gradient from 40:60 to 0:100)Not specified[5]

Experimental Protocols

Protocol 1: Isocratic Elution for Purification of Carbamate Derivatives of 4-Amino-1,2,4-triazole[1]
  • Column Preparation: Prepare a slurry of silica gel (200–300 mesh) in the chosen mobile phase (e.g., hexane:ethyl acetate 2:3). Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude aminotriazole ester in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using the same eluent.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Gradient Elution for Purification of N-Boc-5-amino-1,2,3-triazole-4-carboxylates[5]
  • Column Preparation: Pack a column with silica gel using a non-polar solvent like petroleum ether.

  • Sample Loading: Load the crude product onto the column, either as a concentrated solution or by adsorbing it onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with a less polar mobile phase (e.g., petroleum ether:ethyl acetate 60:40). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, moving towards 100% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions throughout the gradient elution and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Aminotriazole Ester Mixture develop_tlc Develop TLC Method (e.g., Hexane:EtOAc) crude_sample->develop_tlc pack_column Pack Silica Gel Column develop_tlc->pack_column Optimized Solvent System load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Aminotriazole Ester evaporate->pure_product

Caption: General workflow for the purification of aminotriazole esters.

troubleshooting_logic start TLC Analysis of Column Fractions check_tailing Are peaks tailing? start->check_tailing add_tea Add 0.5-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes good_separation Good Separation? check_tailing->good_separation No add_tea->good_separation no_elution Compound at Baseline? good_separation->no_elution No combine_fractions Combine Pure Fractions & Isolate Product good_separation->combine_fractions Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes change_solvent Change Solvent System (e.g., DCM/MeOH) no_elution->change_solvent No increase_polarity->start change_solvent->start

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory synthesis involves the cyclocondensation of a dicarbonyl compound with aminoguanidine. A widely used method employs dimethyl oxalate and aminoguanidine hydrochloride in the presence of a base. Alternative routes may utilize different starting materials to form the triazole ring, but the dimethyl oxalate and aminoguanidine pathway is common due to the availability and cost-effectiveness of the starting materials.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.

  • pH: The basicity of the reaction medium is crucial for the cyclization step. Improper pH can lead to incomplete reaction or the formation of side products.

  • Purity of Starting Materials: Impurities in the starting materials, such as mono-methyl oxalate in dimethyl oxalate, can lead to the formation of related impurities in the final product.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. However, prolonged reaction times at elevated temperatures may lead to product degradation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the progress of the reaction and determining the purity of this compound.[1] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
Incorrect stoichiometry of reactants.Ensure accurate weighing and molar ratio of dimethyl oxalate, aminoguanidine hydrochloride, and the base.
Suboptimal pH for the cyclization reaction.Carefully control the addition of the base to achieve the optimal pH for the reaction. The pH should be sufficiently basic to facilitate the cyclization but not so high as to cause significant hydrolysis of the ester.
Presence of Multiple Spots on TLC or Peaks in HPLC Formation of isomeric byproducts.In reactions involving subsequent modifications like acetylation, regioisomers can form.[2] Careful control of reaction conditions (e.g., temperature, reagents) is necessary. Purification by column chromatography or recrystallization may be required.
Unreacted starting materials or intermediates.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Degradation of the product.Avoid excessive heating or prolonged exposure to harsh acidic or basic conditions. The carboxylic acid precursor is known to be susceptible to decarboxylation under certain conditions.[3]
Product is Difficult to Purify Presence of closely related impurities.Employ high-resolution purification techniques such as preparative HPLC or careful fractional crystallization.
The product is contaminated with inorganic salts.Ensure proper work-up procedures to remove all inorganic salts. This may involve washing the crude product with water.
Batch-to-Batch Variability Inconsistent quality of starting materials.Use starting materials from a reliable source with a consistent purity profile.
Variations in reaction conditions.Strictly adhere to the established standard operating procedure for the synthesis, paying close attention to all critical parameters.

Common Impurities

While specific quantitative data for all potential impurities is not extensively published, the following table outlines common impurities that may be encountered during the synthesis of this compound and their likely origins.

Impurity Name Structure Potential Source
5-Amino-1H-1,2,4-triazole-3-carboxylic acidR = HHydrolysis of the methyl ester group of the final product during workup or storage.
3-Amino-1H-1,2,4-triazoleDecarboxylation of the carboxylic acid impurity, especially at elevated temperatures.[3]
Dimethyl oxalateUnreacted starting material.
AminoguanidineUnreacted starting material.
N-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylateIf acetic anhydride or a similar acetylating agent is used in a subsequent step or is present as an impurity, acetylation of the amino group can occur.
Diacetylated isomersDiacetylation can lead to the formation of isomeric products if not carefully controlled.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a general representation of a common laboratory-scale synthesis.

Materials:

  • Aminoguanidine hydrochloride

  • Dimethyl oxalate

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend aminoguanidine hydrochloride in methanol.

  • Addition of Base: To the suspension, slowly add a solution of sodium methoxide in methanol at room temperature. Stir the mixture for a designated period to form the free base of aminoguanidine.

  • Addition of Dimethyl Oxalate: To this mixture, add dimethyl oxalate.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold methanol and then diethyl ether to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture.

  • Drying: Dry the purified product under vacuum.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A simple mobile phase could be a mixture of water (with a small amount of acid like phosphoric or formic acid) and acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., around 210-254 nm).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Visualizations

Synthesis_Pathway aminoguanidine Aminoguanidine intermediate Acylaminoguanidine Intermediate aminoguanidine->intermediate + Dimethyl Oxalate (Base) dimethyl_oxalate Dimethyl Oxalate product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate intermediate->product Cyclization (-CH3OH, -H2O) Impurity_Formation Product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate Hydrolysis_Product 5-Amino-1H-1,2,4-triazole- 3-carboxylic acid Product->Hydrolysis_Product Hydrolysis Acetylation_Product N-acetylated impurity Product->Acetylation_Product + Acetylating Agent Decarboxylation_Product 3-Amino-1H-1,2,4-triazole Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat) Diacetylated_Isomers Diacetylated isomers Acetylation_Product->Diacetylated_Isomers Further Acetylation Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Check_Purity_SM Check Purity of Starting Materials Check_Reaction_Completion->Check_Purity_SM Incomplete Purification Purification Strategy (Recrystallization, Chromatography) Check_Reaction_Completion->Purification Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, pH) Check_Purity_SM->Optimize_Conditions Optimize_Conditions->Purification Success Pure Product, Good Yield Purification->Success

References

Technical Support Center: Synthesis of 5-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-amino-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of 5-amino-1,2,4-triazoles, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 5-Amino-1,2,4-triazole

Q1: My reaction has resulted in a low yield or has failed completely. What are the common causes?

A1: Several factors can contribute to a low or no yield of the target 5-amino-1,2,4-triazole. Here are some of the most common causes and troubleshooting steps:

  • Poor Quality of Starting Materials: Impurities in aminoguanidine bicarbonate or the carboxylic acid/nitrile can interfere with the reaction. Ensure you are using reagents of appropriate purity. For instance, in related syntheses, impure intermediates have been shown to lead to the formation of side products like azidotriazoles.

  • Sub-optimal Reaction Temperature: The cyclization step to form the triazole ring is temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to the degradation of reactants or products, or favor the formation of side products. The optimal temperature range is typically between 60-70°C.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may lead to the formation of byproducts. For the synthesis of related compounds, it has been shown that varying the molar ratio of reactants significantly impacts the yield of the desired product versus side products.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome. While some syntheses are performed neat (solvent-free), others may benefit from a high-boiling polar solvent.

  • Hydrolysis of Intermediates: The acylaminoguanidine or formamidine intermediates are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can revert the intermediates to the starting materials or lead to other byproducts. Ensure anhydrous conditions if the chosen synthetic route is sensitive to water.

Logical Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_solvent Assess Suitability of Solvent start->check_solvent check_hydrolysis Consider Possibility of Intermediate Hydrolysis start->check_hydrolysis purify_reagents Purify/Dry Reagents check_reagents->purify_reagents optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions change_solvent Select Alternative Solvent check_solvent->change_solvent anhydrous_conditions Ensure Anhydrous Conditions check_hydrolysis->anhydrous_conditions end_goal Improved Yield purify_reagents->end_goal optimize_conditions->end_goal change_solvent->end_goal anhydrous_conditions->end_goal

Caption: Troubleshooting workflow for low or no yield of 5-amino-1,2,4-triazole.

Issue 2: Presence of a Significant Amount of 3,5-Diamino-1,2,4-triazole (Guanazole) as a Byproduct

Q2: I have identified 3,5-diamino-1,2,4-triazole (guanazole) as a major impurity in my product mixture. How is this formed and how can I prevent it?

A2: The formation of guanazole is a common side reaction when using aminoguanidine as a starting material. It arises from the reaction of aminoguanidine with a source of a second guanidino group.

Mechanism of Guanazole Formation: The precise mechanism can vary, but a likely pathway involves the self-condensation of aminoguanidine or its reaction with a reactive intermediate derived from another molecule of aminoguanidine, particularly at elevated temperatures.

Strategies to Minimize Guanazole Formation:

  • Control of Stoichiometry: Use a slight excess of the carboxylic acid or its derivative relative to aminoguanidine. This ensures that the aminoguanidine is preferentially acylated, leading to the desired 5-substituted amino-1,2,4-triazole, rather than reacting with itself.

  • Temperature Control: As higher temperatures can promote the self-condensation of aminoguanidine, maintaining the reaction temperature within the optimal range (typically 60-70°C) is critical.

  • Order of Addition: Adding the aminoguanidine solution slowly to the hot solution of the carboxylic acid can help to ensure that the aminoguanidine reacts with the acid before it has a chance to self-react.

Reaction Pathway: Desired Product vs. Guanazole Byproduct

guanazole_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway aminoguanidine Aminoguanidine acyl_intermediate Acylaminoguanidine Intermediate aminoguanidine->acyl_intermediate + Carboxylic Acid carboxylic_acid Carboxylic Acid (e.g., Formic Acid) product 5-Amino-1,2,4-triazole acyl_intermediate->product Cyclization aminoguanidine2 Aminoguanidine guanazole 3,5-Diamino-1,2,4-triazole (Guanazole) aminoguanidine2->guanazole + Aminoguanidine (Self-condensation) aminoguanidine3 Aminoguanidine

Caption: Competing reaction pathways leading to the desired product and guanazole.

Quantitative Data on Byproduct Formation:

ParameterConditionExpected Outcome on Guanazole Formation
Stoichiometry Excess Carboxylic AcidDecrease
Equimolar or Excess AminoguanidineIncrease
Temperature Optimal (e.g., 60-70°C)Decrease
Elevated (>100°C)Increase

Issue 3: Reaction Fails with Less Nucleophilic Amines or Other Reactants

Q3: I am trying to synthesize a derivative of 5-amino-1,2,4-triazole using a less nucleophilic amine, and the reaction is not proceeding. What can I do?

A3: The nucleophilicity of the amine or other reacting species is critical for the successful synthesis of 5-amino-1,2,4-triazole derivatives. Less nucleophilic reactants, such as aromatic amines, may fail to react under standard conditions.[1]

Alternative Synthetic Strategy:

If the direct reaction fails, a multi-step approach can be employed. For example, instead of reacting the less nucleophilic amine directly, you can first prepare an intermediate that is more susceptible to reaction with aminoguanidine. One such strategy involves the initial preparation of an N-arylsuccinimide, which can then be reacted with aminoguanidine hydrochloride under microwave irradiation to yield the desired product.[1]

Workflow for Synthesizing Derivatives with Less Nucleophilic Amines

alternative_synthesis start Synthesis with Less Nucleophilic Amine direct_reaction Direct Reaction of Aminoguanidine with Amine start->direct_reaction Standard Conditions alternative_pathway Alternative Pathway start->alternative_pathway Recommended direct_reaction->alternative_pathway If Fails prepare_intermediate Prepare Reactive Intermediate (e.g., N-arylsuccinimide) alternative_pathway->prepare_intermediate react_with_aminoguanidine React Intermediate with Aminoguanidine prepare_intermediate->react_with_aminoguanidine final_product Desired 5-Amino-1,2,4-triazole Derivative react_with_aminoguanidine->final_product

Caption: Alternative synthetic workflow for reactions involving less nucleophilic amines.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,2,4-triazole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Aminoguanidine bicarbonate (136 g, 1 mole)

  • 98-100% Formic acid (48 g, 40 mL, 1.05 moles)

  • 95% Ethanol

Procedure:

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.

  • Cautiously heat the foaming mixture with gentle rotation of the flask to avoid local overheating, until gas evolution ceases and the entire mass dissolves.

  • Maintain the solution of aminoguanidine formate at a temperature of 120°C for 5 hours.

  • After cooling the solution, add 500 mL of 95% ethanol.

  • Dissolve the product by heating and filter the solution while hot.

  • Evaporate the ethanol solution to dryness on a steam bath and then dry in an oven at 100°C to obtain 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole with a melting point of 152–156°C.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This is a general procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids under microwave irradiation.

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid

  • Appropriate solvent (if necessary)

Procedure:

  • In a microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and the corresponding carboxylic acid (1.2 mmol).

  • For most aliphatic carboxylic acids, the reaction can be performed solvent-free. For higher melting point or less reactive acids, a solvent such as isopropanol may be used.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

  • After cooling, the crude product can be purified by recrystallization from an appropriate solvent.

Note: The optimal reaction conditions (temperature, time, and solvent) will vary depending on the specific carboxylic acid used and should be optimized accordingly.

References

"stability of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific quantitative stability data for this compound is not extensively available in public literature. The information provided is based on general chemical principles of triazole and ester stability, and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are the hydrolysis of the methyl ester group under both acidic and basic conditions, and the potential for degradation of the 1,2,4-triazole ring under harsh conditions. The triazole ring itself is generally stable to oxidation, reduction, and moderate acid and base hydrolysis.

Q2: How does pH affect the stability of the ester group?

A2: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction that yields 5-amino-1H-1,2,4-triazole-3-carboxylic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.

  • Basic Conditions: Base-catalyzed hydrolysis (saponification) is an irreversible reaction that results in the formation of the carboxylate salt of 5-amino-1H-1,2,4-triazole-3-carboxylic acid and methanol. This reaction is generally faster than acid-catalyzed hydrolysis.

Q3: What are the likely degradation products under acidic or basic conditions?

A3: The primary degradation product from the hydrolysis of the ester is 5-amino-1H-1,2,4-triazole-3-carboxylic acid . Under more forceful conditions, further degradation of the triazole ring could occur, though specific products are not well-documented for this particular molecule.

Q4: Is the amino group on the triazole ring reactive?

A4: Yes, the exocyclic amino group can undergo reactions such as acetylation. Studies have shown that this compound can be acetylated, though it is less susceptible to this reaction compared to 5-amino-1H-1,2,4-triazole itself.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or presence of an impurity in a reaction performed in acidic aqueous solution.
  • Possible Cause: Acid-catalyzed hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Analyze Impurity: Use analytical techniques like HPLC, LC-MS, or NMR to identify the impurity. Compare the retention time or spectral data with a standard of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.

    • Control Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Limit Water Content: If the reaction chemistry allows, use anhydrous solvents or minimize the amount of water present.

    • pH Adjustment: If feasible for your reaction, use a less acidic buffer or a non-aqueous acid source.

Issue 2: Complete conversion to a more polar compound when using basic conditions.
  • Possible Cause: Rapid base-catalyzed hydrolysis (saponification) of the methyl ester.

  • Troubleshooting Steps:

    • Confirm Product Identity: Verify the formation of the carboxylate salt of 5-amino-1H-1,2,4-triazole-3-carboxylic acid using appropriate analytical methods.

    • Use a Non-Nucleophilic Base: If the base is intended as a proton scavenger and not a reactant, consider using a sterically hindered, non-nucleophilic base.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to control the rate of hydrolysis.

    • Alternative Reaction Conditions: Explore alternative synthetic routes or protecting group strategies if ester hydrolysis cannot be avoided.

Experimental Protocols

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 4 hours), monitoring the reaction closely due to the expected faster reaction rate.

    • At various time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., 80 °C) for a defined period (e.g., 7 days).

    • Also, store a solution of the compound at a high temperature (e.g., 60 °C).

    • At various time points, prepare solutions from the solid sample or take aliquots from the solution for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

    • At various time points, analyze the samples by HPLC.

  • Analysis:

    • Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a common starting point.

    • Quantify the amount of the parent compound remaining and the formation of any degradation products over time.

Data Presentation

As no specific quantitative data was found in the literature, a template table is provided below for researchers to populate with their own experimental results from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Parent Compound Remaining% Degradation Product(s)Observations
0.1 M HCl2460
0.1 M NaOH4Room Temp
3% H₂O₂24Room Temp
Thermal (Solid)16880
Thermal (Solution)4860
Photostability24As per ICH Q1B

Visualizations

Troubleshooting_Flowchart start Experiment with this compound issue Unexpected Result or Impurity Detected? start->issue acidic Acidic Conditions? issue->acidic Yes end Proceed with Optimized Conditions issue->end No basic Basic Conditions? acidic->basic No hydrolysis_acid Suspect Acid-Catalyzed Ester Hydrolysis acidic->hydrolysis_acid Yes other Other Conditions (e.g., Heat, Light, Oxidation)? basic->other No hydrolysis_base Suspect Base-Catalyzed Ester Hydrolysis (Saponification) basic->hydrolysis_base Yes degradation_other Suspect Ring or Side-Chain Degradation other->degradation_other Yes other->end No solution_acid Troubleshooting: - Analyze impurity (vs. carboxylic acid standard) - Lower reaction temperature - Reduce water content hydrolysis_acid->solution_acid solution_base Troubleshooting: - Confirm product identity (carboxylate salt) - Use non-nucleophilic base - Lower reaction temperature hydrolysis_base->solution_base solution_other Troubleshooting: - Conduct forced degradation studies - Use photostability chamber - Employ antioxidants if oxidation is suspected degradation_other->solution_other solution_acid->end solution_base->end solution_other->end Degradation_Pathway parent This compound acid_cond H₃O⁺ (Acidic Hydrolysis) parent->acid_cond base_cond OH⁻ (Basic Hydrolysis) parent->base_cond product_acid 5-amino-1H-1,2,4-triazole-3-carboxylic acid acid_cond->product_acid methanol Methanol acid_cond->methanol product_base 5-amino-1H-1,2,4-triazole-3-carboxylate salt base_cond->product_base base_cond->methanol

Technical Support Center: Scale-Up Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound on a larger scale?

A1: The most prevalent and scalable routes typically involve the cyclization of an aminoguanidine derivative with a C2 synthon, such as a derivative of oxalic acid. A common method is the reaction of aminoguanidine hydrochloride or bicarbonate with dimethyl oxalate. Alternative pathways might utilize precursors like 5-amino-1H-1,2,4-triazole-3-carboxylic acid followed by esterification.[1][2] Routes that avoid hazardous steps like diazotization are highly preferred for industrial applications to enhance safety.[3][4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include temperature control (especially during the initial mixing and cyclization, which can be exothermic), reaction time, pH of the reaction mixture, and the rate of reagent addition. Inadequate control of these parameters can lead to side-product formation, reduced yield, and safety hazards.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The starting materials and product may have associated hazards. Aminoguanidine derivatives can be irritants. The final product, like many triazole compounds, should be handled with care, assuming potential toxicity until proven otherwise.[5][6] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[7][8] All operations should be performed in a well-ventilated area or fume hood. Some older synthetic routes involve diazonium salt intermediates, which are explosive and should be avoided in scale-up operations.[3]

Q4: What is a typical yield and purity for this synthesis?

A4: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Well-optimized, multi-kilogram scale batches can achieve yields in the range of 70-85%. Purity, as determined by HPLC, should typically exceed 98% for subsequent use in pharmaceutical development.[9]

Synthesis Pathway and Troubleshooting Workflow

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification SM1 Aminoguanidine Hydrochloride Intermediate Condensation & Cyclization SM1->Intermediate Methanol Reflux SM2 Dimethyl Oxalate SM2->Intermediate Methanol Reflux Base Base (e.g., NaOMe) Base->Intermediate Methanol Reflux Workup Acidification & Filtration Intermediate->Workup Cooling Product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate Recrystallization Recrystallization (e.g., from Methanol) Workup->Recrystallization Crude Product Recrystallization->Product Pure Product

Caption: A typical synthetic pathway for this compound.

Troubleshooting_Workflow Start Unsatisfactory Result P1 Low Yield Start->P1 P2 High Impurity Profile Start->P2 P3 Poor Crystallization Start->P3 C1a Incomplete Reaction? P1->C1a C1b Product Loss During Workup? P1->C1b C1c Degradation? P1->C1c C2a Side Reactions? P2->C2a C2b Unreacted Starting Materials? P2->C2b C3a Incorrect Solvent? P3->C3a C3b Residual Impurities? P3->C3b S1a Increase reaction time/temp. Verify reagent stoichiometry. C1a->S1a S1b Optimize pH for precipitation. Avoid excessive washing. C1b->S1b S1c Check temperature control. Run reaction under inert gas. C1c->S1c S2a Lower reaction temperature. Control rate of addition. C2a->S2a S2b Adjust stoichiometry. Extend reaction time. C2b->S2b S3a Screen anti-solvents. Control cooling rate. C3a->S3a S3b Perform charcoal treatment. Attempt re-purification. C3b->S3b

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Incorrect stoichiometry: Molar ratios of reactants or base are incorrect. 3. Product loss during workup: Product may be soluble in the mother liquor; pH for precipitation might be suboptimal.1. Monitor the reaction using TLC or HPLC. If incomplete, extend the reaction time or cautiously increase the temperature. 2. Carefully verify the mass and molar equivalents of all reagents before starting. 3. Adjust the final pH carefully during acidification to ensure maximum precipitation. Minimize the volume of washing solvents.
Formation of Significant Impurities 1. Side reactions: High reaction temperatures can lead to dimerization or decomposition. 2. Unreacted starting materials: Reaction did not go to completion. 3. Diacylation/Acetylation: If acetylating agents are present or formed, side reactions can occur.[10]1. Maintain strict temperature control. Consider slower addition of reagents to manage exotherms. 2. Refer to "Low Yield" solutions. A purer product may be obtained by accepting a lower yield and isolating the desired compound from starting materials via recrystallization. 3. Ensure reaction environment is free from contaminating acylating species.
Product is Off-Color (Yellow/Brown) 1. Thermal degradation: Overheating during reaction or solvent removal. 2. Air oxidation: Sensitivity of intermediates or product to atmospheric oxygen.1. Avoid excessive heating. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). An activated carbon (charcoal) treatment during recrystallization can often remove colored impurities.
Difficulty with Product Isolation/Crystallization 1. Oily product: Product may have a low melting point or be contaminated with impurities that inhibit crystallization. 2. Supersaturation: Solution is supersaturated, preventing crystal nucleation. 3. Incorrect solvent system: The chosen solvent for recrystallization is not optimal.1. Purify the crude material via column chromatography first. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. 2. Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization. 3. Perform small-scale solvent screening to find an appropriate single or binary solvent system for effective recrystallization. Methanol is often reported to be effective.[9]

Experimental Protocol: Scalable Synthesis

This protocol is a representative method based on the cyclization of aminoguanidine with an oxalate ester.

Reagents and Typical Molar Ratios

ReagentMolecular WeightMolar Ratio
Aminoguanidine Hydrochloride110.55 g/mol 1.0 eq
Sodium Methoxide (NaOMe)54.02 g/mol 2.0 eq
Dimethyl Oxalate118.09 g/mol 1.0 eq
Methanol (MeOH)32.04 g/mol Solvent
Acetic Acid (AcOH)60.05 g/mol For neutralization

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Methanol.

  • Base Addition: Under an inert atmosphere (N₂), add sodium methoxide portion-wise, ensuring the temperature does not exceed 30°C.

  • Reactant Addition: Add Aminoguanidine Hydrochloride to the sodium methoxide solution and stir for 30 minutes. Then, add Dimethyl Oxalate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5°C.

  • Neutralization: Slowly add acetic acid to neutralize the mixture to a pH of approximately 6-7. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the cake with a small amount of cold methanol, followed by water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from methanol to obtain the final product with high purity.[9] Filter the pure crystals and dry under vacuum. The melting point of the pure compound is reported to be 218-222 °C.[11]

References

Technical Support Center: Aminotriazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of aminotriazole and its derivatives should only be conducted by trained professionals in a well-equipped laboratory setting. Adherence to all relevant safety protocols, including the use of personal protective equipment (PPE), is mandatory.[1][2][3][4] Aminotriazole is a hazardous substance and is suspected of causing cancer and damage to the unborn child.[2] Always consult the Safety Data Sheet (SDS) before handling.[1][2][3][4]

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of aminotriazoles.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take when working with aminotriazoles?

A1: Due to the hazardous nature of aminotriazoles, strict safety measures are essential.[2]

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3][4] In case of potential dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

  • Handling: Avoid all personal contact with the substance.[3] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[2]

  • Spills: In case of a spill, immediately clean the area following established laboratory procedures.[1][3] For major spills, evacuate the area and alert the appropriate emergency personnel.[1][3]

Q2: My aminotriazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in aminotriazole synthesis can stem from several factors. Common causes include incomplete reactions, side reactions, and suboptimal reaction conditions.[5][6] To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure that all reactants, such as aminoguanidine bicarbonate and the corresponding carboxylic acid or its derivative, are of high purity and are thoroughly dried.[5]

  • Reaction Temperature and Time: The reaction temperature and duration are critical. In some cases, higher temperatures in a sealed tube may be necessary to drive the reaction to completion.[6] However, excessively high temperatures can lead to decomposition or the formation of byproducts.[5] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[5][7]

  • pH Control: Maintaining the correct pH throughout the reaction is crucial for some synthetic routes.[8][9] For instance, in the synthesis from hydrazine hydrate, cyanamide, and formic acid, the pH should be carefully controlled during the formation of the aminoguanidine formate intermediate.[8][9]

  • Catalyst: The choice of catalyst can influence the reaction outcome. For certain syntheses, an acid catalyst is employed.[10]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Byproduct formation is a common issue in many organic syntheses, including that of aminotriazoles.

  • Side Reactions: A frequent side reaction is the formation of 1,3,4-oxadiazoles, especially when using hydrazides.[5] Running the reaction under strictly anhydrous conditions and at a lower temperature can favor the formation of the desired triazole.[5]

  • Purification of Intermediates: In multi-step syntheses, purifying the intermediate compounds can lead to a cleaner final product and better overall yields.[11]

  • Choice of Reagents and Solvents: The choice of solvent can impact the reaction. For example, in some preparations, acetonitrile has been found to result in cleaner conversions compared to DMF or ethanol.[11] The selection of the acylating agent can also influence the reaction pathway.[5]

Q4: What are the recommended methods for purifying the final aminotriazole product?

A4: The purification method will depend on the physical properties of the synthesized aminotriazole derivative.

  • Recrystallization: This is a common technique for purifying solid products. A suitable solvent or solvent system should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution.[5]

  • Chromatography: Column chromatography using silica gel is another effective method for purification, especially for separating the desired product from closely related byproducts.[11]

  • Filtration and Washing: After synthesis, the crude product is often isolated by filtration and then washed with an appropriate solvent to remove unreacted starting materials and soluble impurities.[8][9]

Q5: Which analytical techniques are suitable for characterizing the synthesized aminotriazole?

A5: A combination of spectroscopic methods is typically used to confirm the structure and purity of the synthesized aminotriazole.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[10][12]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups in the molecule.[10][12]

  • Mass Spectrometry (MS): Mass spectrometry helps to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[12][13]

  • Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the calculated values for the expected structure.[13]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions for aminotriazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction due to insufficient temperature or time.[5] - Purity of starting materials.[5] - Suboptimal pH conditions.[8][9]- Optimize reaction temperature and time; consider microwave-assisted synthesis.[5][7] - Ensure starting materials are pure and dry.[5] - Carefully control and monitor the pH throughout the reaction.[8][9]
Formation of Byproducts (e.g., 1,3,4-oxadiazoles) - Competing cyclization pathways.[5] - Non-anhydrous reaction conditions.[5]- Use strictly anhydrous conditions.[5] - Adjust the reaction temperature to favor triazole formation.[5] - Consider a different acylating agent.[5]
Complex Reaction Mixture - Decomposition of starting materials or product.[5] - Side reactions with the solvent or impurities.[5]- Protect sensitive functional groups. - Use high-purity, inert solvents and reagents.[5]
Purification Difficulties - Presence of closely related impurities or isomers. - Product is an oil or tar-like substance.[14]- Utilize column chromatography for separation. - For tarry products, ensure strict temperature control during the reaction and consider purification by recrystallization with decolorizing charcoal or distillation under reduced pressure.[14]
Product Characterization Issues - Impure sample. - Incorrect structure.- Re-purify the sample. - Re-examine all analytical data (NMR, IR, MS) to confirm the structure.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for troubleshooting issues in aminotriazole synthesis.

G Troubleshooting Workflow for Aminotriazole Synthesis start Start Synthesis check_yield Check Yield and Purity (TLC, NMR) start->check_yield success Synthesis Successful check_yield->success Acceptable troubleshoot Identify Problem check_yield->troubleshoot Unacceptable low_yield Low Yield troubleshoot->low_yield byproducts Byproducts Present troubleshoot->byproducts purification_issue Purification Difficulty troubleshoot->purification_issue optimize_conditions Optimize Reaction Conditions (Temp, Time, pH, Catalyst) low_yield->optimize_conditions check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents byproducts->optimize_conditions byproducts->check_reagents modify_workup Modify Workup and Purification Method purification_issue->modify_workup rerun Re-run Synthesis optimize_conditions->rerun check_reagents->rerun modify_workup->rerun rerun->check_yield

Caption: A logical workflow for troubleshooting common issues in aminotriazole synthesis.

References

Technical Support Center: Alternative Catalysts for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic systems used in 1,2,3-triazole synthesis, moving beyond the standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful alternative to CuAAC, primarily affording 1,5-disubstituted 1,2,3-triazoles, which are complementary to the 1,4-isomers produced by copper catalysis.[1][2] This method is notable for its ability to utilize both terminal and internal alkynes, expanding the scope of triazole synthesis.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of RuAAC over the traditional CuAAC? A1: The main advantage is the regioselectivity. RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles, whereas CuAAC yields the 1,4-disubstituted isomers.[1][2] Additionally, RuAAC is effective for internal alkynes, which allows for the synthesis of fully substituted triazoles, a significant expansion of scope compared to CuAAC which generally requires terminal alkynes.[2][3][4]

Q2: What are the most common and effective ruthenium catalysts for this reaction? A2: Pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes are the most effective and widely used catalysts.[2] Specific examples include CpRuCl(PPh₃)₂, CpRuCl(COD), and the tetramer [CpRuCl]₄.[3][4][5] The choice of catalyst can influence reaction efficiency, with [CpRuCl]₄ in DMF showing higher activity than CpRuCl(PPh₃)₂ in other solvents, even at room temperature.[3]

Q3: What is the proposed mechanism for the RuAAC reaction? A3: The mechanism is believed to proceed via an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[2][4] This is followed by reductive elimination, which releases the triazole product and regenerates the catalyst.[2][4] This pathway differs from the CuAAC mechanism and explains the ability of RuAAC to catalyze reactions with internal alkynes.[5]

Troubleshooting Guide

Q1: My RuAAC reaction yield is consistently low. What are the potential causes? A1: Low yields can stem from several factors:

  • Catalyst Choice and Activity: Some substrates, particularly aryl azides, may react poorly with certain catalysts like CpRuCl(PPh₃)₂.[3] Consider switching to a more active catalyst system, such as [CpRuCl]₄ in DMF, which has shown better performance for challenging substrates.[3]

  • Solvent Effects: The choice of solvent is critical. While nonprotic solvents like benzene, toluene, or THF are common, DMF has been shown to significantly enhance reaction rates with certain catalysts.[1][3]

  • Reaction Temperature: While many RuAAC reactions proceed at elevated temperatures (e.g., 80 °C), some highly active catalysts like Cp*RuCl(COD) can be effective at room temperature.[1][4] If you suspect thermal decomposition of your substrates, try a more active catalyst at a lower temperature. For difficult substrates, microwave irradiation at higher temperatures (e.g., 110 °C) can shorten reaction times and improve yields.[1][3]

Q2: I am using an aryl azide and observing little to no product formation. How can I resolve this? A2: Aryl azides can be problematic substrates for some RuAAC systems.[3] The recommended solution is to use the [Cp*RuCl]₄ catalyst in DMF. This system was specifically found to be efficient for the conversion of aryl azides. Applying microwave irradiation can further facilitate the reaction, often leading to cleaner products and higher yields in shorter times.[3]

Q3: Can I use internal alkynes in my reaction? A3: Yes, a major strength of RuAAC is its ability to effectively catalyze the cycloaddition of both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles.[2][4] If you are having issues, ensure your catalyst system and conditions are optimized, similar to the recommendations for other challenging substrates.

Data Presentation: Comparison of Common RuAAC Catalysts
CatalystTypical Loading (mol%)Common SolventsTemperature (°C)Key Features
CpRuCl(PPh₃)₂ 1-2Benzene, Toluene, THF65 - 80One of the original efficient catalysts.[3][4]
CpRuCl(COD) 1Dichloroethane (DCE)45 - RTHighly reactive, enabling reactions at ambient temperature.[1][4]
[Cp*RuCl]₄ 2.5 (10 mol% Ru)Dimethylformamide (DMF)RT - 110Excellent for challenging substrates like aryl azides; microwave compatible.[1][3]
Experimental Protocol: General Procedure for RuAAC

This protocol is a generalized procedure based on commonly cited methodologies.[1]

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the organic azide (1.05-1.1 mmol, 1.05-1.1 equiv).

  • Catalyst and Solvent: Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 1 mol%) followed by the appropriate anhydrous solvent (e.g., dichloroethane, 3-5 mL).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen). Heat the reaction to the desired temperature (e.g., 45-80 °C) or stir at room temperature, depending on the catalyst's reactivity.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole product.

Mandatory Visualization: RuAAC Troubleshooting Workflow

G start Low Yield in RuAAC Reaction check_catalyst Is the catalyst appropriate for the substrate? (e.g., Aryl Azide) start->check_catalyst change_catalyst Switch to a more active catalyst (e.g., [Cp*RuCl]4 in DMF) check_catalyst->change_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_temp Optimize Temperature (Try RT with active catalyst or MW heating) check_conditions->optimize_temp No change_solvent Change Solvent (Consider DMF) check_conditions->change_solvent Also consider... success Improved Yield optimize_temp->success change_solvent->success

Caption: Troubleshooting workflow for a low-yielding RuAAC reaction.

Section 2: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

Silver(I) catalysis represents another alternative for promoting the azide-alkyne cycloaddition, typically yielding 1,4-disubstituted triazoles, similar to CuAAC.[5] While less common than ruthenium, silver catalysts like silver chloride (AgCl) and silver N-heterocyclic carbene complexes have proven effective.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What regioisomer does silver-catalyzed azide-alkyne cycloaddition (AgAAC) produce? A1: AgAAC generally leads to the formation of 1,4-disubstituted 1,2,3-triazoles.[5] The mechanism is thought to share similarities with the copper-catalyzed process.[5]

Q2: What are the typical reaction conditions for AgAAC? A2: Reactions are often performed at room temperature over 24 hours.[6][7] Common catalysts include simple salts like AgCl or more complex silver N-heterocyclic carbenes.[6][7][8] Solvents can vary, with mixtures like water/acetone or THF being used.[6][7]

Troubleshooting Guide

Q1: My AgAAC reaction is very slow or appears to be stalled. What should I investigate? A1:

  • Catalyst Source: Simple silver salts alone may not be sufficient to promote the reaction efficiently.[5] Ligated Ag(I) sources or specific complexes often show superior performance.[5] Ensure your silver source is active.

  • Additives: Some protocols may require a base. For instance, the use of triethylamine (TEA) has been shown to be beneficial, with full conversion achieved within 4-6 hours at 60°C.[9]

  • Solvent Choice: The solubility and activity of the silver catalyst can be highly dependent on the solvent system. If using THF, ensure it is anhydrous. For AgCl, a water/acetone mixture has been successfully used.[7]

Q2: Are pre-formed silver acetylides effective in this reaction? A2: Interestingly, pre-formed silver acetylides do not appear to react with azides on their own.[5] The catalytic cycle requires the in-situ formation of the active catalytic species.

Data Presentation: Comparison of Silver Catalyst Systems
CatalystCatalyst LoadingSolventTemperature (°C)Time (h)
AgCl ~3.5 mol%H₂O/AcetoneRoom Temp24
Silver N-heterocyclic carbene 0.05 mol%THFRoom Temp24
AgCl with TEA 5 mol%THF604-6

(Data synthesized from references[7][8][9])

Experimental Protocol: General Procedure for AgCl-Catalyzed Cycloaddition

This protocol is adapted from published procedures.[7]

  • Preparation: To a solution of the alkyne (1.0 mmol, 1.0 equiv) and azide (1.1 mmol, 1.1 equiv) in a mixture of H₂O (3 mL) and acetone (1 mL), add AgCl (0.005 g, 0.035 mmol).

  • Reaction: Stir the resulting reaction mixture vigorously at room temperature for 24 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After completion, remove the acetone under reduced pressure. Add dichloromethane (CH₂Cl₂, 20 mL) to the aqueous residue.

  • Extraction: Separate the organic layer. Extract the aqueous phase three times with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the final product by crystallization or column chromatography.

Mandatory Visualization: AgAAC General Reaction Scheme

G cluster_reactants Reactants Azide R1-N3 Catalyst Ag(I) Catalyst (e.g., AgCl) Azide->Catalyst Alkyne R2-C≡C-H Alkyne->Catalyst Product 1,4-disubstituted 1,2,3-Triazole Catalyst->Product Cycloaddition

Caption: General pathway for silver-catalyzed azide-alkyne cycloaddition (AgAAC).

Section 3: Organocatalytic Triazole Synthesis

Metal-free organocatalytic methods provide an attractive green chemistry approach to triazole synthesis.[10] These reactions avoid residual metal contamination, which is a significant advantage in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind organocatalytic triazole synthesis? A1: A common strategy involves the organocatalytic azide-carbonyl [3+2]-cycloaddition (OrgACC).[10] Catalysts like tertiary amines activate carbonyl compounds (e.g., α,β-unsaturated carbonyls) towards nucleophilic attack by an azide.[10][11]

Q2: Which organocatalyst is commonly used for this transformation? A2: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been established as a highly effective catalyst for this type of 1,3-dipolar cycloaddition.[10] Diamines like ethylenediamine have also been shown to be effective.[11]

Q3: What solvents are best for DBU-catalyzed triazole synthesis? A3: DMSO and chloroform have been identified as optimal solvents for DBU-catalyzed cycloaddition reactions.[10]

Troubleshooting Guide

Q1: My organocatalytic reaction is not proceeding. What are the common pitfalls? A1:

  • Substrate Reactivity: This method relies on the activation of a carbonyl compound. Ensure your substrate is suitable (e.g., an α,β-unsaturated carbonyl or a 1,3-dione). Less reactive azides (vinyl/alkyl/aryl) can be used, but the carbonyl partner must be sufficiently activated by the catalyst.[10]

  • Catalyst Purity: Ensure the organocatalyst (e.g., DBU) is pure and free from water, which could interfere with the reaction.

  • Solvent Choice: The reaction is highly solvent-dependent. If you are not using DMSO or another recommended solvent, the catalytic cycle may be inefficient.[10]

Experimental Protocol: DBU-Catalyzed Synthesis of a 1,2,3-Triazole

This is a representative protocol for the reaction of an azide with a 1,3-dicarbonyl compound.[10]

  • Preparation: In a reaction vial, combine the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), the organic azide (1.2 mmol, 1.2 equiv), and anhydrous DMSO (3 mL).

  • Catalyst Addition: Add DBU (0.15 mmol, 15 mol%) to the mixture.

  • Reaction: Stir the reaction at ambient temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization: Substrate Compatibility for OrgACC

G cluster_azides Azide Source (R-N3) cluster_carbonyls Activated Carbonyl Source start Organocatalytic Azide-Carbonyl Cycloaddition (OrgACC) Catalyst Organocatalyst (e.g., DBU) start->Catalyst Aryl_N3 Aryl Azides Product Functionalized 1,2,3-Triazole Aryl_N3->Product Reacts with Alkyl_N3 Alkyl Azides Alkyl_N3->Product Reacts with Vinyl_N3 Vinyl Azides Vinyl_N3->Product Reacts with Diones 1,3-Diones Diones->Product Reacts with Enones α,β-Unsaturated Carbonyls Enones->Product Reacts with Catalyst->Product

Caption: Substrate scope for organocatalytic azide-carbonyl cycloadditions.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, their performance, and experimental protocols to aid in the selection of the most appropriate method for quality control and assurance.

Overview of Analytical Methodologies

The determination of purity for this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed, each with distinct advantages and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Performance of Purity Assessment Methods

The selection of a suitable analytical method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown components, or routine quality control. The following table summarizes the performance of key analytical methods.

Analytical Method Parameter Assessed Typical Performance Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity, Impurity ProfileAssay >98%[1], LOD/LOQ for related substances in µg/mL range[2]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents, Volatile ImpuritiesDetection limits in the ppm range[3][4]High sensitivity and specificity for volatile compounds, excellent for identification of unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Quantitative ¹H-NMR (qNMR) Absolute PurityHigh precision and accuracy, uncertainty typically <1%No need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Elemental Analysis (CHNS) Elemental CompositionProvides percentage of C, H, N, S; deviation from theoretical values indicates impurities.Confirms elemental composition and can indicate the presence of inorganic impurities or residual solvents.Not suitable for identifying or quantifying specific organic impurities.
Capillary Electrophoresis (CE) Purity, Impurity ProfileHigh separation efficiency, LOD in µmol/L range for some triazoles[3]High efficiency, low sample and reagent consumption, orthogonal to HPLC.Can have lower reproducibility compared to HPLC, sensitivity can be an issue without preconcentration techniques.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A simple mobile phase can consist of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility[5]. A typical gradient might start with a low percentage of organic solvent and gradually increase.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Analysis: Inject the sample and a reference standard solution. Purity is calculated based on the area percentage of the main peak, and impurities can be quantified against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is ideal for the identification and quantification of residual solvents from the synthesis process.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.

  • Sample Introduction: Static headspace is the preferred injection technique for residual solvent analysis[1].

  • Column: A column with a stationary phase suitable for separating volatile organic compounds.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is used to separate solvents with different boiling points. The program typically starts at a low temperature and ramps up.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification of unknown solvents or Selected Ion Monitoring (SIM) mode for enhanced sensitivity of target analytes.

  • Sample Preparation: A known amount of the sample is placed in a headspace vial, often with a high-boiling point solvent to facilitate the release of volatile residuals.

  • Quantification: Quantification is achieved by using an internal or external standard calibration curve.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the synthesized this compound.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Alternative Compound for Comparison: Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

For comparative purposes, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate serves as a relevant alternative. Its physicochemical properties are similar to the methyl ester, and it is also a key intermediate in various syntheses.

Property This compound Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Molecular Formula C₄H₆N₄O₂C₅H₈N₄O₂
Molecular Weight 142.12 g/mol 156.14 g/mol [6]
Melting Point 218-222 °C242-243 °C[6]
Appearance White crystalline powder[7]Data not readily available, likely a white solid

The purity assessment methodologies described for the methyl ester are directly applicable to the ethyl ester, with minor modifications to chromatographic conditions (e.g., retention times will differ) and NMR chemical shifts.

Visualizing the Purity Assessment Workflow

A logical workflow is crucial for a comprehensive purity assessment of a newly synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_assessment Primary Purity Assessment cluster_confirmatory_assessment Confirmatory & Absolute Purity cluster_decision Final Decision cluster_outcome Outcome Synthesized_Compound Synthesized this compound Initial_Characterization Initial Characterization (TLC, Melting Point) Synthesized_Compound->Initial_Characterization HPLC HPLC Analysis (Purity & Impurity Profile) Initial_Characterization->HPLC GC_MS GC-MS Analysis (Residual Solvents) Initial_Characterization->GC_MS qNMR Quantitative NMR (Absolute Purity) HPLC->qNMR For confirmation Elemental_Analysis Elemental Analysis (Elemental Composition) HPLC->Elemental_Analysis For confirmation Purity_Check Purity Meets Specification? HPLC->Purity_Check GC_MS->Purity_Check Pass Release for Further Use Purity_Check->Pass Yes Fail Further Purification or Re-synthesis Purity_Check->Fail No

Caption: Workflow for the purity assessment of synthesized compounds.

Signaling Pathway of Impurity Formation (Hypothetical)

Understanding potential impurity formation pathways is crucial for optimizing synthesis and purification processes. The following diagram illustrates a hypothetical pathway for the formation of a common impurity type.

Impurity_Formation cluster_side_reaction Side Reaction cluster_incomplete_reaction Incomplete Reaction Reactant_A Starting Material A Intermediate Key Intermediate Reactant_A->Intermediate Unreacted_SM Unreacted Starting Material Reactant_A->Unreacted_SM Incomplete Conversion Reactant_B Starting Material B Reactant_B->Intermediate Target_Product Methyl 5-amino-1H-1,2,4- triazole-3-carboxylate Intermediate->Target_Product Side_Product Dimerization Impurity Intermediate->Side_Product e.g., Excess Reactant or High Temperature

Caption: Hypothetical impurity formation pathways during synthesis.

References

A Spectroscopic Showdown: Unraveling the Isomers of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of the potential isomers of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a crucial building block in medicinal chemistry. We delve into the nuances of their spectroscopic signatures, supported by experimental data and protocols, to facilitate unambiguous identification and characterization.

The structural elucidation of substituted 1,2,4-triazoles can be complex due to the potential for both positional isomerism and tautomerism. In the case of this compound, two primary positional isomers are conceivable: This compound and Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate . However, due to prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the triazole ring, these two structures can be interconvertible and may exist in equilibrium. In fact, major chemical databases often list these names as synonyms for the same compound under the CAS number 3641-14-3.[1][2] The IUPAC name for this compound is frequently given as methyl 3-amino-1H-1,2,4-triazole-5-carboxylate.[1]

This guide will present the available spectroscopic data for the compound registered under CAS number 3641-14-3 and discuss the expected differences between the potential tautomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer ¹H NMR (DMSO-d₆) δ [ppm] ¹³C NMR (Predicted) δ [ppm]
This compound ~7.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)C=O: ~160, C3/C5 (triazole): ~155, ~145, OCH₃: ~52

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Isomer IR (ATR) ν [cm⁻¹] Mass Spectrometry (GC-MS)
This compound ~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching)m/z 142 (M⁺), fragments corresponding to loss of OCH₃, CO, and cleavage of the triazole ring.

Note: The IR data is inferred from typical vibrational frequencies of the functional groups present.

Tautomerism: A Key Consideration

The 1,2,4-triazole ring can exist in three tautomeric forms: 1H, 2H, and 4H. For this compound, the position of the substituents will influence the relative stability of these tautomers. The equilibrium between these forms can be affected by factors such as solvent polarity and temperature. The spectroscopic data observed is often an average of the contributing tautomers in solution.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of 1,2,4-triazole derivatives are crucial for reproducible results. Below are representative methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds due to its ability to dissolve the polar triazole derivatives and to observe the exchangeable N-H protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile derivatives. For non-volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can be used to determine the molecular weight and fragmentation pattern.[4]

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.

G cluster_0 Sample Preparation and Analysis cluster_1 Data Interpretation and Comparison cluster_2 Structural Elucidation A Synthesize or Procure Isomers B Prepare Samples for Spectroscopic Analysis A->B C Acquire Spectroscopic Data (NMR, IR, MS) B->C D Analyze ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) C->D E Analyze IR Spectra (Characteristic Functional Group Vibrations) C->E F Analyze Mass Spectra (Molecular Ion Peak, Fragmentation Patterns) C->F G Compare Spectroscopic Data of Isomers D->G E->G F->G H Consider Tautomeric Forms G->H I Assign Spectroscopic Features to Specific Isomers/Tautomers H->I J Confirm Structure I->J

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Definitive Structural Validation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its derivatives is critical for advancing medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties, biological activity, and potential for therapeutic applications. This guide provides an objective comparison of analytical techniques for structural validation, supported by experimental data, to aid in the selection of the most appropriate methodologies.

The inherent tautomerism and potential for isomeric impurities in the synthesis of 1,2,4-triazole derivatives necessitate a multi-faceted analytical approach for unambiguous characterization.[3] While a suite of spectroscopic methods provides valuable insights, single-crystal X-ray crystallography remains the gold standard for definitive structural confirmation.[1][2]

Comparative Analysis of Structural Elucidation Techniques

A combination of analytical methods is often employed to provide a comprehensive understanding of the structure of novel 1,2,4-triazole derivatives. The following table summarizes the strengths and limitations of the most common techniques.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[1][2]Chemical environment, connectivity of atoms, and stereochemical relationships in solution.[4]Mass-to-charge ratio of the molecule and its fragments, elemental composition.[5]Presence of specific functional groups.[2]
Strengths Unambiguous and definitive structural determination.[1]Provides detailed information about the molecule's structure in solution.[4]High sensitivity and ability to determine molecular weight with high accuracy.[5]Rapid and non-destructive analysis.
Limitations Requires a single, high-quality crystal, which can be challenging to obtain. Provides solid-state structure which may differ from solution conformation.[1]Can be complex to interpret for large molecules and may not distinguish between certain isomers without advanced 2D techniques.[4]Does not provide information on the 3D arrangement of atoms.[5]Provides limited information on the overall molecular structure.
Experimental Data for Structural Validation

The following tables present representative experimental data for this compound and its derivatives, illustrating the type of quantitative information obtained from various analytical techniques.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative 1,2,4-Triazole Derivative [6][7]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.98 - 8.60m-Triazole ring protons
¹H5.41s--NH₂
¹H3.89s--OCH₃
¹³C165.71 - 166.92--C=O (ester)
¹³C157.1--C3 (triazole)
¹³C160.9--C5 (triazole)
¹³C51.91 - 56.24---OCH₃

Table 2: High-Resolution Mass Spectrometry (HRMS) Data [5]

Ionization ModeCalculated m/zMeasured m/zMass Error (ppm)Molecular Formula
ESI+143.0567143.05691.4C₄H₇N₄O₂⁺ ([M+H]⁺)

Table 3: Key Crystallographic Parameters from Single-Crystal X-ray Diffraction [2][8]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5110 (5)
b (Å)11.2490 (8)
c (Å)10.1048 (7)
β (°)101.866 (4)
V (ų)946.76 (11)
Z4
R-factor0.050

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the key experimental procedures for the structural validation of this compound derivatives.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or acetone).[2]

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to acquire 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure.[4]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[5]

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like triazole derivatives. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[5]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). High-resolution mass analyzers provide accurate mass measurements for elemental composition determination.[5]

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for validating the structure of this compound derivatives and the relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Elucidation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth xray Single-Crystal X-ray Crystallography crystal_growth->xray final_structure Validated Structure xray->final_structure Unambiguous Structure

Experimental workflow for structural validation.

logical_relationship cluster_techniques Analytical Techniques center_node Molecular Structure xray X-ray Crystallography center_node->xray 3D Atomic Arrangement nmr NMR Spectroscopy center_node->nmr Connectivity & Environment ms Mass Spectrometry center_node->ms Molecular Weight & Formula ir IR Spectroscopy center_node->ir Functional Groups

Relationship between techniques and structural information.

References

A Comparative Guide to Triazole Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its remarkable metabolic stability and capacity for hydrogen bonding have cemented its role in a multitude of pharmaceuticals, including well-known antifungal and anticancer agents.[1] This guide provides an objective comparison of prominent synthetic methodologies for both 1,2,3- and 1,2,4-triazole isomers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic route for their specific applications.

Synthesis of 1,2,3-Triazoles: A Comparative Analysis

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability under mild conditions.[2] The most prominent of these is the azide-alkyne cycloaddition.

Key Methodologies for 1,2,3-Triazole Synthesis
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction, providing excellent regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed counterpart regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[5] A key advantage of RuAAC is its ability to react with internal alkynes, not just terminal ones, thus expanding its substrate scope.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free click reaction that utilizes strained cyclooctynes. The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it ideal for biological applications where metal toxicity is a concern.[][8]

  • Metal-Free Synthesis: Beyond SPAAC, other metal-free methods have been developed, often involving organocatalysts or proceeding through different mechanistic pathways to avoid metal contamination of the final products.[9][10]

Data Presentation: Performance Metrics of 1,2,3-Triazole Synthesis Methods
MethodCatalyst/PromoterRegioselectivityTypical Reaction TimeTypical TemperatureTypical YieldSubstrate Scope
CuAAC Cu(I) salts (e.g., CuSO₄/NaAsc)[3]1,4-disubstituted[3]30 min - 24 h[3]Room Temperature - 45°C[3]>85-90%[11]Terminal alkynes, various azides[3]
RuAAC [Cp*RuCl] complexes[5]1,5-disubstituted[5]20 min (MW) - 72 h[5][12]Room Temperature - 110°C[5]96-99%[13]Terminal and internal alkynes[6]
SPAAC None (Strained alkyne)[]1,4- and 1,5-mixtureMinutes to hours[8]Physiological/Room Temp[8]HighAzides, cyclooctynes[]
Metal-Free (Organocascade) Acetic Acid[10]1,5-disubstituted[10]Not specified100°C[10]56-93%[10]Primary amines, enolizable ketones[10]
Experimental Protocols: 1,2,3-Triazole Synthesis

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

  • Preparation of Reagents:

    • In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).[2]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[2]

    • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).[2]

  • Reaction Execution:

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[2]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1 to 24 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne (1.0 equivalent), the organic azide (1.1 equivalents), and the ruthenium catalyst (e.g., Cp*RuCl(COD), 1 mol%).[5]

    • Add a nonprotic solvent such as dichloroethane or toluene.[5]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 45°C).[5]

    • Stir the reaction under an inert atmosphere.

    • Monitor the progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield the 1,5-disubstituted triazole.

Mandatory Visualizations: 1,2,3-Triazole Synthesis Pathways

G cluster_0 CuAAC Pathway cluster_1 RuAAC Pathway Alkyne Alkyne 1,4-Triazole 1,4-Triazole Alkyne->1,4-Triazole Azide Azide Azide->1,4-Triazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Triazole Regioselective Cycloaddition Alkyne_Ru Alkyne 1,5-Triazole 1,5-Triazole Alkyne_Ru->1,5-Triazole Azide_Ru Azide Azide_Ru->1,5-Triazole Ru(II) Catalyst Ru(II) Catalyst Ru(II) Catalyst->1,5-Triazole Regioselective Cycloaddition

Caption: Comparative reaction pathways for CuAAC and RuAAC synthesis.

G Start Start Combine Reactants Combine Alkyne, Azide, and Solvent Start->Combine Reactants Add Catalyst Add Cu(I) Source and Reducing Agent Combine Reactants->Add Catalyst Reaction Stir at RT Add Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: General experimental workflow for CuAAC synthesis.

Synthesis of 1,2,4-Triazoles: A Comparative Analysis

The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with various carbonyl compounds. Classical named reactions, though sometimes requiring harsh conditions, remain valuable tools in a synthetic chemist's arsenal.

Key Methodologies for 1,2,4-Triazole Synthesis
  • Pellizzari Reaction: This classical method involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted 1,2,4-triazole.[14][15]

  • Einhorn-Brunner Reaction: This reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[16][17] A key feature is its predictability in regioselectivity when using unsymmetrical imides.[18]

  • Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation have been shown to dramatically reduce reaction times and improve yields for 1,2,4-triazole synthesis, offering a greener alternative to conventional heating.[19][20]

Data Presentation: Performance Metrics of 1,2,4-Triazole Synthesis Methods
MethodKey ReactantsTypical Reaction TimeTypical TemperatureTypical YieldNotes
Pellizzari Reaction (Conventional) Amide, Acylhydrazide[14]2 - 4 hours[14]220 - 250°C[14]Low to Moderate[15]High temperatures can lead to side products.[21]
Pellizzari Reaction (Microwave) Amide, Acylhydrazide2 hours150°CGood to ExcellentFaster and often higher yielding than conventional heating.[19]
Einhorn-Brunner Reaction Diacylamine (imide), Hydrazine[16]2 - 8 hours[22]Reflux (e.g., 110-120°C)[22]GoodPredictable regioselectivity with unsymmetrical imides.[18]
Microwave-Assisted (from Hydrazine & Formamide) Hydrazine, Formamide[19]10 minutes[19]160°C[19]Good to ExcellentCatalyst-free and rapid synthesis.[23]
Experimental Protocols: 1,2,4-Triazole Synthesis

Protocol 3: Pellizzari Reaction (Conventional Heating)

This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.

  • Reaction Setup:

    • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[14]

    • The reaction can be performed neat or in a high-boiling solvent.

  • Reaction Execution:

    • Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.[14]

    • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[14]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Triturate the resulting solid with ethanol to remove impurities.[14]

    • Purify the crude product by recrystallization from ethanol or acetic acid.[14]

Protocol 4: Einhorn-Brunner Reaction

This protocol provides a general method for the synthesis of a substituted 1,2,4-triazole.

  • Reaction Setup:

    • In a suitable flask, dissolve the diacylamine (imide) (1.0 equivalent) in glacial acetic acid.[22]

    • Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.[22]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours.[22]

    • Monitor the reaction by TLC until the starting diacylamine is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[22]

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.[22]

    • Dry the crude product and purify by recrystallization.

Mandatory Visualizations: 1,2,4-Triazole Synthesis Pathways

G cluster_0 Pellizzari Reaction cluster_1 Einhorn-Brunner Reaction Amide Amide Disubstituted_1_2_4_Triazole 3,5-Disubstituted 1,2,4-Triazole Amide->Disubstituted_1_2_4_Triazole Acylhydrazide Acylhydrazide Acylhydrazide->Disubstituted_1_2_4_Triazole Heat Heat Heat->Disubstituted_1_2_4_Triazole Condensation Imide Diacylamine (Imide) Substituted_1_2_4_Triazole Substituted 1,2,4-Triazole Imide->Substituted_1_2_4_Triazole Hydrazine Hydrazine Hydrazine->Substituted_1_2_4_Triazole Acid_Catalyst Acid_Catalyst Acid_Catalyst->Substituted_1_2_4_Triazole Condensation

Caption: Comparison of Pellizzari and Einhorn-Brunner reaction pathways.

Conclusion

The synthesis of triazoles offers a diverse and adaptable toolbox for chemists. For 1,2,3-triazoles, the "click" chemistry paradigm, particularly CuAAC, provides a highly efficient and reliable method for generating 1,4-disubstituted products. RuAAC offers a complementary approach for 1,5-disubstitution and accommodates a broader range of alkyne substrates. For applications demanding the complete absence of metals, SPAAC and other metal-free alternatives present viable, albeit sometimes more specialized, options.

In the realm of 1,2,4-triazoles, classical methods like the Pellizzari and Einhorn-Brunner reactions remain fundamentally important. The strategic application of modern techniques, such as microwave-assisted synthesis, can significantly enhance the efficiency of these traditional transformations, reducing reaction times and improving yields. The choice of synthetic method will ultimately be guided by the desired substitution pattern, substrate availability, and the specific requirements of the target application, such as the need for metal-free conditions in biological studies. This guide serves as a foundational resource to inform these critical decisions in the design and execution of triazole synthesis.

References

A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, heterocyclic scaffolds are fundamental building blocks for the development of novel therapeutic agents. Their structural diversity and ability to modulate a wide array of biological targets make them indispensable in medicinal chemistry. This guide provides a comparative analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate against other prominent heterocyclic systems, including indoles, pyrimidines, and quinolines. We will delve into their synthetic accessibility, physicochemical properties, and performance in preclinical studies, supported by experimental data and detailed protocols.

Overview of Key Heterocyclic Building Blocks

This compound is a versatile triazole derivative. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This particular derivative, with its amino and carboxylate functionalities, offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

Indoles are bicyclic aromatic heterocycles that form the core of many natural products and approved drugs.[3] They are key pharmacophores in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] The indole nucleus can be readily functionalized at various positions, allowing for fine-tuning of its pharmacological properties.

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. They are essential components of nucleic acids and are prevalent in a wide range of therapeutic agents. Pyrimidine derivatives have been extensively explored as inhibitors of various kinases and modulators of inflammatory pathways such as NF-κB.

Quinolines are bicyclic heterocyclic aromatic compounds. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

Comparative Performance Data

The following tables summarize the in vitro biological activities of representative compounds from each heterocyclic class against various cancer cell lines and protein kinases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity of Heterocyclic Derivatives (IC50 values in µM)

Compound ClassRepresentative CompoundCell LineIC50 (µM)Reference
1,2,4-Triazole Hybrid Compound 15 (A novel 1,2,4-triazole derivative)A549 (Lung)3.48[6]
Compound 20 (A novel 1,2,4-triazole derivative)A549 (Lung)5.95[6]
[1][4][7]Triazolo[1,5-a]pyrimidine Indole Hybrid (H12) MGC-803 (Gastric)9.47[8]
HCT-116 (Colon)9.58[8]
MCF-7 (Breast)13.1[8]
Indole/1,2,4-Triazole Hybrid Compound 7i (Oxime-based derivative)NCI-60 PanelGI50 range: 1.85-5.76[9]
Indole-based A novel indole derivativeA549 (Lung)Not specified[3]
Pyrimidine Hybrid Pyrimidine-podophyllotoxin hybrid 7 A549 (Lung)Not specified[10]
Benzimidazole Derivative Compound 65 HCT116 (Colon)4.12[11]

Table 2: Kinase Inhibitory Activity of Heterocyclic Derivatives (IC50 values in µM)

Compound ClassRepresentative CompoundKinase TargetIC50 (µM)Reference
1,2,4-Triazole Hybrid Bis-triazole 19l EGFR0.066[12]
Bis-triazole 19l B-RAFV600E0.05[12]
[1][4][7]Triazolo[1,5-a]pyrimidine derivative 5 CDK20.12[8]
JAK Inhibitors (General) RuxolitinibJAK1/2-[13]
TofacitinibJAK1/3-[13]
BaricitinibJAK1/2-[13]

Experimental Protocols

Synthesis of this compound Derivatives

A general and robust method for the synthesis of substituted 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with carboxylic acids. For the specific synthesis of derivatives of this compound, further modifications would be required, such as peptide coupling reactions.[14][15]

General Procedure for the Synthesis of 3-Amino-5-substituted-1,2,4-triazoles:

  • A mixture of the corresponding carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.0 mmol) in a suitable solvent (e.g., pyridine or DMF) is heated under reflux or microwave irradiation.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by the addition of water or an appropriate anti-solvent.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases.

Protocol:

  • The kinase, substrate, and test compound are incubated in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified using various methods such as radioactivity-based assays, fluorescence-based assays (e.g., HTRF), or ELISA.[17][18][19]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by these heterocyclic building blocks and a general workflow for fragment-based drug discovery.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT->Proliferation Indole_Inhibitor Indole-based Inhibitors Indole_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of indole-based compounds.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Triazole_Inhibitor 1,2,4-Triazole-based Inhibitors Triazole_Inhibitor->JAK Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of 1,2,4-triazole-based compounds.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment_Library Heterocyclic Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Fragment_Hits Fragment Hits (Weak Affinity) Screening->Fragment_Hits SAR Structure-Activity Relationship (SAR) Fragment_Hits->SAR Fragment_Growing Fragment Growing SAR->Fragment_Growing Fragment_Linking Fragment Linking SAR->Fragment_Linking Fragment_Merging Fragment Merging SAR->Fragment_Merging Lead_Compound Lead Compound (High Affinity & Selectivity) Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD) using heterocyclic fragments.

Conclusion

This compound stands as a valuable and versatile building block in drug discovery, offering a unique combination of synthetic tractability and desirable physicochemical properties inherent to the 1,2,4-triazole scaffold. While direct comparative data against other heterocyclic systems like indoles, pyrimidines, and quinolines is often context-dependent and spread across various studies, the available evidence highlights the potential of each class to yield potent and selective modulators of key biological targets. The choice of a specific heterocyclic building block will ultimately depend on the therapeutic target, the desired mode of action, and the overall drug design strategy. The data and protocols presented in this guide aim to provide researchers with a foundational understanding to make informed decisions in the selection and utilization of these critical components in the pursuit of novel therapeutics.

References

Navigating the Biological Landscape of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the versatile scaffold, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, have emerged as a significant area of interest for researchers in drug discovery and development. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to aid scientists in navigating their therapeutic potential. The diverse biological profile, encompassing anticancer, antimicrobial, and enzyme inhibitory activities, underscores the promise of this chemical class.

Anticancer Activity: A Prominent Therapeutic Avenue

Numerous studies have highlighted the potent anticancer effects of 1,2,4-triazole derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, with some exhibiting promising activity at micromolar concentrations.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted[1][2][3]triazolo[1,5-a]pyrimidineHepG2 (Liver)17.69 - 25.4[1]
Substituted[1][2][3]triazolo[1,5-a]pyrimidineMCF7 (Breast)17.69 - 27.09[1]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHela (Cervical)< 12[3]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dionesHela (Cervical)< 12[3]
Pyridine-1,2,4-triazole hybrids (TP1-TP7)B16F10 (Melanoma)41.12 - 61.11[4]
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl) pyridine (TP6)B16F10 (Melanoma)Potent[4]
5-aryl-3-(3-bromophenylamino)-1,2,4-triazoleVarious-[5]
n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamideLeukemia cellsLow micromolar[6]

The anticancer potential of these derivatives is often attributed to their ability to interfere with critical cellular processes. For instance, some compounds have been shown to act as inhibitors of enzymes crucial for cancer cell proliferation and survival.[3][5] Molecular docking studies have suggested that these derivatives can bind to the active sites of enzymes like aromatase, a key target in hormone-dependent breast cancer.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized 1,2,4-triazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_measurement MTT Addition and Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Antimicrobial and Antifungal Efficacy

Derivatives of 1,2,4-triazole have also demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeMicroorganismActivity/MICReference
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group)E. coli, B. subtilis, P. aeruginosa, P. fluoroscensMIC = 5 µg/mL[7]
Phenylpiperazine-triazole-fluoroquinolone hybridsVarious bacteriaMIC = 0.125 - 64 µg/mL[7]
1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamideMicrococcus luteus, Pseudomonas aeruginosaAntimicrobial potential[6]
Metronidazole 1H-1,2,3-triazole derivativesVarious fungi and bacteriaPotent inhibition[8]
Experimental Protocol: Agar-Well Diffusion Method for Antimicrobial Susceptibility Testing

A common method to screen for antimicrobial activity is the agar-well diffusion method.[9]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation_measurement Incubation and Measurement prepare_agar Prepare nutrient agar plates inoculate_plates Inoculate plates with microbial culture prepare_agar->inoculate_plates create_wells Create wells in the agar inoculate_plates->create_wells add_compounds Add test compounds to the wells create_wells->add_compounds incubate_plates Incubate plates under appropriate conditions add_compounds->incubate_plates measure_zones Measure the diameter of the inhibition zones incubate_plates->measure_zones

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes. This targeted approach is a cornerstone of modern drug design.

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
Methyl phenyl-substituted azinane triazole (12d)Acetylcholinesterase (AChE)0.73 ± 0.54[10][11]
Methyl phenyl-substituted azinane triazole (12d)α-glucosidase36.74 ± 1.24[10][11]
Methyl phenyl-substituted azinane triazole (12d)Urease19.35 ± 1.28[10][11]
Methyl phenyl-substituted azinane triazole (12m)Butyrylcholinesterase (BChE)0.017 ± 0.53[10][11]
5-substituted-4-{[(1H-imidazol-4-yl)methylene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-onePancreatic lipaseAverage activity[12]
Experimental Protocol: Enzyme Inhibition Assay (General)

The inhibitory effect of compounds on enzyme activity is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Enzyme_Inhibition_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_initiation_monitoring Reaction and Measurement cluster_data_analysis Data Analysis prepare_reagents Prepare enzyme, substrate, and buffer solutions pre_incubate Pre-incubate enzyme with test compound prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., spectrophotometrically) initiate_reaction->monitor_reaction calculate_inhibition Calculate percentage of inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively detailed in the provided literature, the anticancer activity of related 1,2,4-triazole compounds often involves the modulation of key signaling pathways implicated in cancer progression. For example, inhibition of aromatase by certain 1,2,4-triazole derivatives directly impacts estrogen signaling, which is crucial for the growth of hormone-receptor-positive breast cancers.

Aromatase_Inhibition_Pathway cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER binds to Gene_Expression Gene Expression ER->Gene_Expression activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation promotes Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->Aromatase inhibits

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly aminotriazoles, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminotriazole-based compounds, focusing on their anticancer and antimicrobial efficacies. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Aminotriazole Derivatives

Recent research has highlighted the potential of aminotriazole scaffolds in the development of novel anticancer agents. A noteworthy study by Al-Sanea et al. (2022) involved the synthesis of a series of 1,2,4-triazole-thiazolidinone hybrids and their evaluation for anticancer activity against various human cancer cell lines. The key findings from this study underscore the importance of specific structural modifications on the aminotriazole core for enhanced cytotoxic effects.

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected aminotriazole-thiazolidinone hybrids against human cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland breast cancer (MCF-7), and colon cancer (HCT-116).

CompoundR GroupHepG2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
6a 4-Fluorophenyl1.05 ± 0.112.11 ± 0.131.16 ± 0.12
6b 4-Chlorophenyl0.95 ± 0.091.89 ± 0.111.02 ± 0.10
6c 4-Bromophenyl0.81 ± 0.081.53 ± 0.090.93 ± 0.09
6d 4-Nitrophenyl0.72 ± 0.071.25 ± 0.080.85 ± 0.08
Doxorubicin -0.69 ± 0.070.45 ± 0.040.51 ± 0.05

Key SAR Insights:

  • The presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazolidinone moiety significantly enhances anticancer activity.

  • The potency of the compounds follows the order: 4-NO2 > 4-Br > 4-Cl > 4-F. This suggests that a stronger electron-withdrawing effect leads to greater cytotoxicity.

  • Compound 6d , with a p-nitrophenyl substitution, exhibited the most potent activity among the synthesized derivatives, with IC50 values comparable to the standard drug, Doxorubicin.

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HepG2, MCF-7, and HCT-116) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with aminotriazole compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of aminotriazole compounds.

Antimicrobial Activity of Aminotriazole Derivatives

Aminotriazole derivatives have also demonstrated promising antimicrobial properties. A study by Gümüş et al. (2024) focused on the synthesis of novel 1,2,4-triazole derivatives and their evaluation against a panel of pathogenic bacteria and fungi.

The table below presents the minimum inhibitory concentration (MIC) in µg/mL of selected aminotriazole derivatives against various microbial strains.

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a 4-Methylphenyl12525062.5
3b 4-Methoxyphenyl62.512531.25
3c 4-Chlorophenyl31.2562.515.62
3d 2,4-Dichlorophenyl15.6231.257.81
Ampicillin -105-
Fluconazole ---5

Key SAR Insights:

  • The antimicrobial activity is significantly influenced by the nature and position of the substituent on the phenyl ring.

  • Halogen-substituted derivatives, particularly those with chlorine, exhibited superior antimicrobial activity compared to other derivatives.

  • The compound with a 2,4-dichlorophenyl substituent (3d ) displayed the most potent activity against all tested microbial strains, highlighting the positive impact of multiple halogen substitutions.

  • The presence of an electron-donating group like methoxy (3b ) resulted in better activity than a methyl group (3a ), suggesting that both electron-withdrawing and certain electron-donating groups can modulate the antimicrobial profile.

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the suspensions were adjusted to a concentration of 10^5 CFU/mL.

  • Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum (10^5 CFU/mL) C Inoculate microtiter plates A->C B Serially dilute aminotriazole compounds in broth B->C D Incubate plates (24-48 hours) C->D E Visually inspect for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method for determining the MIC of aminotriazole compounds.

Conclusion

The structure-activity relationship studies of aminotriazole compounds reveal critical insights for the development of potent therapeutic agents. For anticancer activity, the incorporation of strong electron-withdrawing groups on a peripheral phenyl ring appears to be a key strategy for enhancing cytotoxicity. In the context of antimicrobial agents, halogen substitutions, particularly di-substitution with chlorine, have been shown to significantly improve efficacy. These findings provide a rational basis for the future design and optimization of aminotriazole-based compounds with improved biological profiles. Further research should focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds to facilitate their translation into clinical applications.

A Comparative Guide to Validating the Mechanism of Action of Triazole-Based Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triazole-based antifungals with other major antifungal classes, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and validation of findings in a research setting.

Introduction to Antifungal Agents

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal agents is crucial for managing these infections. Triazole antifungals are a cornerstone of antifungal therapy, but a thorough understanding of their mechanism of action and a comparison with alternative agents are essential for their effective use and the development of new therapies. This guide explores the mechanism of triazole antifungals and compares their in vitro and in vivo performance against other significant antifungal classes: polyenes and echinocandins.

Mechanism of Action: A Tale of Three Targets

Antifungal drugs primarily target unique structures in fungal cells that are absent in mammalian cells, ensuring selective toxicity. The three main classes of systemic antifungals—triazoles, polyenes, and echinocandins—each exploit a different fungal vulnerability.

Triazoles: This class of antifungals, which includes drugs like fluconazole, itraconazole, voriconazole, and posaconazole, works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity. By blocking CYP51, triazoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane results in the inhibition of fungal growth and replication, a fungistatic effect.[2]

Polyenes: Amphotericin B, a prominent member of the polyene class, has a different mode of action. It directly binds to ergosterol in the fungal cell membrane, forming pores or channels. This binding disrupts the osmotic integrity of the membrane, leading to leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death (fungicidal effect).[3]

Echinocandins: This newer class of antifungals, including caspofungin, micafungin, and anidulafungin, targets the fungal cell wall, a structure not present in mammalian cells. Specifically, they inhibit the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[4] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis, a fungicidal effect against most susceptible fungi.

Comparative Performance Data

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of various triazoles and other antifungal agents against common fungal pathogens.

Table 1: In Vitro Activity of Triazoles and Other Antifungals against Candida Species

Antifungal AgentC. albicans MIC Range (µg/mL)C. glabrata MIC Range (µg/mL)C. parapsilosis MIC Range (µg/mL)C. krusei MIC Range (µg/mL)
Triazoles
Fluconazole0.125 - 4[5]≤0.125 - 640.25 - 88 - >64
Itraconazole0.015 - 10.03 - 40.015 - 0.50.125 - 4
Voriconazole0.016 - 0.5[5]0.015 - 80.015 - 0.250.03 - 2
Posaconazole0.015 - 10.03 - 20.015 - 0.50.06 - 2
Polyenes
Amphotericin B0.125 - 10.125 - 20.125 - 10.25 - 2
Echinocandins
Caspofungin0.06 - 2[6]0.125 - 2[6]1 - 4[6]1 - 2[6]

Table 2: In Vitro Activity of Triazoles and Other Antifungals against Aspergillus Species

Antifungal AgentA. fumigatus MIC Range (µg/mL)A. flavus MIC Range (µg/mL)A. niger MIC Range (µg/mL)A. terreus MIC Range (µg/mL)
Triazoles
Itraconazole0.125 - 20.25 - 20.25 - >80.5 - 2
Voriconazole0.25 - 20.5 - 20.5 - 40.25 - 2
Posaconazole0.06 - 10.125 - 10.125 - 20.06 - 1
Polyenes
Amphotericin B0.5 - 20.5 - 20.5 - 41 - 4
Echinocandins
Caspofungin0.03 - 0.250.125 - 10.125 - 10.25 - 2

In Vivo Efficacy:

A study in a murine model of disseminated Candida lusitaniae infection demonstrated that fluconazole (50 mg/kg/day), amphotericin B (0.8 mg/kg/day), and caspofungin (5 mg/kg/day) were all effective in reducing the fungal burden in the kidneys of infected mice.[2][7] Amphotericin B showed the highest efficacy, followed by caspofungin.[2][7]

Experimental Protocols

1. Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3/S4)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Materials:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

    • 96-well microtiter plates.

    • Antifungal stock solutions.

    • Yeast inoculum.

    • Spectrophotometer or inverted mirror.

  • Procedure:

    • Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.

    • Prepare a standardized yeast inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL).

    • Add the yeast inoculum to each well of the microtiter plate.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control.[8] For amphotericin B, the endpoint is complete inhibition of growth.[8]

2. Ergosterol Quantification Assay

This assay is used to measure the ergosterol content in fungal cells, which can be used to assess the impact of ergosterol biosynthesis inhibitors like triazoles.

  • Materials:

    • Fungal culture treated with and without the test compound.

    • Saponification solution (e.g., alcoholic potassium hydroxide).

    • Organic solvent for extraction (e.g., n-heptane or chloroform).[9][10]

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Ergosterol standard.

  • Procedure:

    • Harvest and wash the fungal cells.

    • Perform saponification of the cell pellets by heating with alcoholic KOH to release sterols.

    • Extract the non-saponifiable lipids (including ergosterol) with an organic solvent.

    • Evaporate the organic solvent and redissolve the lipid extract in the HPLC mobile phase.

    • Analyze the extract by HPLC, detecting ergosterol by its characteristic UV absorbance at 282 nm.[4]

    • Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of ergosterol.

3. Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory activity of a compound against the target enzyme of triazole antifungals.

  • Materials:

    • Recombinant fungal CYP51 enzyme.

    • Cytochrome P450 reductase.

    • Radiolabeled lanosterol (e.g., [³H]lanosterol).

    • NADPH.

    • Test compound (triazole).

    • Scintillation counter.

  • Procedure:

    • Set up a reaction mixture containing the CYP51 enzyme, cytochrome P450 reductase, and the test compound at various concentrations.

    • Initiate the reaction by adding radiolabeled lanosterol and NADPH.

    • Incubate the reaction mixture at an optimal temperature for a specific time.

    • Stop the reaction and extract the sterols.

    • Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or HPLC.

    • Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Triazole Mechanism of Action cluster_fungal_cell Fungal Cell cluster_effects Effects Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Incorporation Triazole Antifungal Triazole Antifungal Lanosterol\n14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Antifungal->Lanosterol\n14α-demethylase\n(CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Toxic Sterol\nAccumulation Toxic Sterol Accumulation Altered Membrane\nFluidity & Function Altered Membrane Fluidity & Function Ergosterol Depletion->Altered Membrane\nFluidity & Function Toxic Sterol\nAccumulation->Altered Membrane\nFluidity & Function Inhibition of\nFungal Growth Inhibition of Fungal Growth Altered Membrane\nFluidity & Function->Inhibition of\nFungal Growth

Caption: Mechanism of action of triazole-based antifungals.

Ergosterol Quantification Workflow Fungal Culture\n(Treated & Untreated) Fungal Culture (Treated & Untreated) Cell Harvesting\n& Washing Cell Harvesting & Washing Fungal Culture\n(Treated & Untreated)->Cell Harvesting\n& Washing Saponification\n(Alcoholic KOH) Saponification (Alcoholic KOH) Cell Harvesting\n& Washing->Saponification\n(Alcoholic KOH) Sterol Extraction\n(n-heptane) Sterol Extraction (n-heptane) Saponification\n(Alcoholic KOH)->Sterol Extraction\n(n-heptane) Evaporation & Redissolution Evaporation & Redissolution Sterol Extraction\n(n-heptane)->Evaporation & Redissolution HPLC Analysis\n(UV Detection at 282 nm) HPLC Analysis (UV Detection at 282 nm) Evaporation & Redissolution->HPLC Analysis\n(UV Detection at 282 nm) Quantification\n(vs. Standard Curve) Quantification (vs. Standard Curve) HPLC Analysis\n(UV Detection at 282 nm)->Quantification\n(vs. Standard Curve)

Caption: Experimental workflow for ergosterol quantification.

CYP51 Inhibition Assay Workflow Recombinant CYP51\n+ Reductase\n+ Test Compound Recombinant CYP51 + Reductase + Test Compound Reaction Initiation\n([3H]lanosterol + NADPH) Reaction Initiation ([3H]lanosterol + NADPH) Recombinant CYP51\n+ Reductase\n+ Test Compound->Reaction Initiation\n([3H]lanosterol + NADPH) Incubation Incubation Reaction Initiation\n([3H]lanosterol + NADPH)->Incubation Reaction Termination\n& Sterol Extraction Reaction Termination & Sterol Extraction Incubation->Reaction Termination\n& Sterol Extraction TLC or HPLC Separation\n(Substrate vs. Product) TLC or HPLC Separation (Substrate vs. Product) Reaction Termination\n& Sterol Extraction->TLC or HPLC Separation\n(Substrate vs. Product) Radioactivity Measurement\n(Scintillation Counting) Radioactivity Measurement (Scintillation Counting) TLC or HPLC Separation\n(Substrate vs. Product)->Radioactivity Measurement\n(Scintillation Counting) IC50 Determination IC50 Determination Radioactivity Measurement\n(Scintillation Counting)->IC50 Determination

Caption: Experimental workflow for CYP51 inhibition assay.

Conclusion

Triazole antifungals remain a critical tool in the management of fungal infections due to their targeted inhibition of ergosterol biosynthesis. This guide has provided a comparative overview of their mechanism and performance relative to other major antifungal classes. The detailed experimental protocols and visual workflows are intended to equip researchers with the necessary tools to further validate and explore the mechanisms of action of existing and novel antifungal compounds. A thorough understanding of these principles is paramount for the continued development of effective strategies to combat the growing challenge of fungal diseases.

References

A Comparative Analysis of the Antifungal Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis. Their efficacy stems from a shared mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This guide provides a comparative overview of the in vitro activity of prominent triazole derivatives, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of these critical therapeutic agents.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The fungistatic or fungicidal activity of triazole derivatives is primarily achieved by disrupting the integrity of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom at the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This binding event blocks the conversion of lanosterol to ergosterol.[3] The resulting depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane fluidity and function, ultimately inhibiting fungal growth and replication.[1]

Mechanism of Action of Triazole Antifungals cluster_fungal_cell Fungal Cell cluster_triazole_action Triazole Intervention Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Toxic_Sterols Toxic 14α-methylated sterols accumulation Lanosterol_14a_demethylase->Toxic_Sterols Leads to Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane Function Toxic_Sterols->Disrupted_Membrane Growth_Inhibition Inhibition of Fungal Growth and Replication Disrupted_Membrane->Growth_Inhibition Triazole Triazole Antifungal Triazole->Lanosterol_14a_demethylase Inhibits

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of triazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for key triazoles against various fungal pathogens.

Table 1: Comparative In Vitro Activity of Triazoles against Candida Species

Antifungal AgentCandida albicans (MIC µg/mL)Candida glabrata (MIC µg/mL)Candida parapsilosis (MIC µg/mL)Candida krusei (MIC µg/mL)
Fluconazole 0.25 - 4[4]Resistant in some isolates[5]0.5 - 4[4]Intrinsically less susceptible
Itraconazole ≤0.5[6]0.25 - 0.5[6]-Less active
Voriconazole ≤0.125[6]0.12 - 1 (MIC₅₀/₉₀)[7]0.06 - 0.12 (MIC₅₀/₉₀)[7]Active
Posaconazole -1 - 2 (MIC₅₀/₉₀)[7]--
Isavuconazole ≤0.12 (inhibits >99%)[7]0.5 - 2 (MIC₅₀/₉₀)[7]0.06 - 0.12 (MIC₅₀/₉₀)[7]0.12 - 4[7]

Table 2: Comparative In Vitro Activity of Triazoles against Aspergillus Species and Cryptococcus neoformans

Antifungal AgentAspergillus fumigatus (MIC µg/mL)Aspergillus flavus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Fluconazole Generally not activeGenerally not active0.0156–0.5 (some derivatives)[4]
Itraconazole 0.12 - 0.25 (MIC₅₀/₉₀)[7]-0.14 (Geometric Mean MIC)[6]
Voriconazole 0.5 - 0.5 (MIC₅₀/₉₀)[8]-0.07 (Geometric Mean MIC)[6]
Posaconazole 0.25 - 0.5 (MIC₅₀/₉₀)[8]-0.12 - 0.25 (MIC₅₀/₉₀)[7]
Isavuconazole 0.5 - 1 (MIC₅₀/₉₀)[8]-0.06 - 0.12 (MIC₅₀/₉₀)[7]

Note: MIC values can vary depending on the specific isolate and testing methodology.

Structure-Activity Relationships (SAR)

The antifungal potency and spectrum of activity of triazole derivatives are significantly influenced by their chemical structure. Key SAR observations include:

  • Side Chain Modifications: Alterations in the side chains of the triazole core can enhance activity against fungi resistant to other triazoles.[5] For instance, the introduction of an alkyne linked in the side chain has demonstrated good fungicidal activity against several human pathogenic fungi.[4]

  • Aromatic Ring Substitutions: The nature and position of substituents on the aromatic rings play a crucial role. For example, derivatives with -NO₂ and -CF₃ groups at the 7-position have shown more effective antifungal activity.[4] Conversely, cyano and methoxy groups on the aromatic ring can decrease antifungal activity.[9]

  • Bioisosteric Replacement: The replacement of a part of the molecule with a bioisostere can lead to antifungal agents with higher selectivity for fungal targets.[3]

Experimental Protocols

The determination of in vitro antifungal susceptibility is critical for guiding therapeutic choices and for the development of new antifungal agents. The broth microdilution method is a widely accepted standard.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A2)

This method involves preparing serial twofold dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.[10]

Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start Prepare_Antifungal_Dilutions Prepare serial twofold dilutions of triazole derivatives in 96-well plates Start->Prepare_Antifungal_Dilutions Inoculate_Plates Inoculate microtiter plates with the fungal suspension Prepare_Antifungal_Dilutions->Inoculate_Plates Prepare_Inoculum Prepare standardized fungal inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_MIC Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: A generalized workflow for determining antifungal MICs.

Conclusion

The triazole class of antifungals continues to be a vital component of our armamentarium against fungal diseases. While newer derivatives like voriconazole, posaconazole, and isavuconazole generally exhibit a broader spectrum and greater potency against many pathogens compared to older agents like fluconazole, the choice of therapy must be guided by species identification and in vitro susceptibility testing.[3][5][11] Understanding the comparative activities, mechanisms of action, and structure-activity relationships of these compounds is paramount for both clinical practice and the rational design of the next generation of antifungal agents.

References

In Vitro Efficacy of Novel Aminotriazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative overview of the in vitro performance of various novel aminotriazole compounds, primarily focusing on their anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of experimental workflows and potential mechanisms of action.

Comparative Performance of Novel Aminotriazole Derivatives

The in vitro cytotoxic activity of several novel aminotriazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater potency.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Series 1
Compound 4HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 7HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 7MCF-717.69 - 27.09DoxorubicinNot Specified[1]
Compound 14aMCF-717.69 - 27.09DoxorubicinNot Specified[1]
Compound 15HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 17HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 17MCF-717.69 - 27.09DoxorubicinNot Specified[1]
Compound 28HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 28MCF-717.69 - 27.09DoxorubicinNot Specified[1]
Compound 34HepG217.69 - 25.4DoxorubicinNot Specified[1]
Compound 34MCF-717.69 - 27.09DoxorubicinNot Specified[1]
Compound 47HepG217.69 - 25.4DoxorubicinNot Specified[1]
Series 2
Compound L7A5490.16Not SpecifiedNot Specified[2]
Compound L7PC-30.30Not SpecifiedNot Specified[2]
Compound L7HCT1160.51Not SpecifiedNot Specified[2]
Compound L7MCF-70.30Not SpecifiedNot Specified[2]
Compound L7MDA-MB-2310.70Not SpecifiedNot Specified[2]
Series 3
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A5491.095-FluorouracilNot Specified[3]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H4602.015-FluorouracilNot Specified[3]
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)NCI-H233.285-FluorouracilNot Specified[3]
Series 4
Compound 7dHela12.1CisplatinNot Specified[4]
Compound 7eMCF-74.7CisplatinNot Specified[4]
Compound 7eHela2.9CisplatinNot Specified[4]
Compound 7eA5499.4CisplatinNot Specified[4]
Compound 10aMCF-76.43CisplatinNot Specified[4]
Compound 10aHela5.6CisplatinNot Specified[4]
Compound 10dHela9.8CisplatinNot Specified[4]
Series 5
Bet-TZ1A37522.41Not SpecifiedNot Specified[5]
Bet-TZ1MCF-746.92Not SpecifiedNot Specified[5]
Bet-TZ1HT-2938.35Not SpecifiedNot Specified[5]

Experimental Protocols

A frequently utilized method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol
  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are maintained in an appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[6]

  • Compound Treatment: The aminotriazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds.[3] A vehicle control group treated with DMSO is also included.

  • Incubation: The plates are incubated for a predetermined period, typically ranging from 24 to 72 hours, at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition and Incubation: Following the treatment incubation, 15-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[3] The plates are then incubated for an additional 4 hours at 37°C.[3] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully aspirated, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[3] The plate is gently agitated for approximately 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Visualizing Experimental Workflows and Biological Pathways

To better understand the evaluation process and potential mechanisms of action of novel aminotriazole compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_target Target Identification cluster_conclusion Conclusion synthesis Synthesis of Novel Aminotriazole Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) ic50->mechanism docking Molecular Docking Studies mechanism->docking enzyme_assay Enzyme Inhibition Assays docking->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

Caption: Experimental workflow for the in vitro evaluation of novel aminotriazole compounds.

Signaling_Pathway cluster_cell Cancer Cell aminotriazole Novel Aminotriazole Compound target_enzyme Target Enzyme (e.g., PLK1, Aromatase, TrxR) aminotriazole->target_enzyme inhibition Inhibition aminotriazole->inhibition downstream Disruption of Downstream Signaling inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle proliferation Decreased Cell Proliferation & Viability apoptosis->proliferation cell_cycle->proliferation

Caption: Postulated signaling pathway for the anticancer activity of aminotriazole compounds.

Logical_Relationship cytotoxicity High Cytotoxicity (Low IC50 Value) apoptosis Induction of Apoptosis (e.g., Caspase Activation) cytotoxicity->apoptosis is often correlated with therapeutic_potential Potential as an Anticancer Agent cytotoxicity->therapeutic_potential apoptosis->therapeutic_potential enzyme_inhibition Potent Enzyme Inhibition (e.g., Low Ki Value) enzyme_inhibition->cytotoxicity can lead to enzyme_inhibition->therapeutic_potential

Caption: Logical relationship between key experimental findings in aminotriazole evaluation.

References

Safety Operating Guide

Proper Disposal of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is critical for maintaining laboratory safety and environmental protection. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring that disposal procedures are handled with the utmost care and in accordance with regulatory standards.

Key Physical and Chemical Properties

A comprehensive understanding of the compound's properties is the first step in ensuring safe handling and disposal.

PropertyValue
Molecular Formula C4H6N4O2[1][2]
Molecular Weight 142.12 g/mol [1][2]
CAS Number 3641-14-3[1][2][3][4]
Appearance Solid[1]
Melting Point 218-222 °C[1]
Signal Word Warning[1][3][5]
Hazard Statements May cause an allergic skin reaction (H317)[3][5].

Pre-Disposal and Handling Protocols

Before beginning the disposal process, it is imperative to adhere to the following safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Skin Protection: Wear impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3][6][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Safe Handling and Storage:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][6][7]

  • Prevent contact with skin and eyes.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Keep the compound in its original container where possible.

    • Do not mix with other waste materials.

    • Label the container clearly as "this compound" waste.

  • Container Management:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Disposal Method:

    • The primary disposal method is to transfer the waste to a licensed and approved waste disposal facility.[3][6][7]

    • This facility should be equipped to handle chemical waste in accordance with environmental regulations.

  • Accidental Release Measures:

    • In the event of a spill, prevent further leakage if it is safe to do so.[3]

    • Avoid dust formation.[3]

    • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][7]

    • Do not allow the chemical to enter drains or the environment.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Accidental Spill? start->spill_check waste_prep Step 2: Prepare Waste - Keep in original container - Do not mix with other waste - Label clearly ppe->waste_prep disposal_decision Step 3: Select Disposal Route waste_prep->disposal_decision approved_facility Dispose through a licensed waste disposal facility disposal_decision->approved_facility Standard Procedure end End of Disposal Process approved_facility->end spill_check->ppe No contain_spill Contain spill, prevent dust formation, and collect into a labeled container for disposal. spill_check->contain_spill Yes contain_spill->waste_prep

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that may cause an allergic skin reaction[1][2]. Therefore, strict adherence to PPE guidelines is mandatory to prevent skin sensitization and other potential exposures.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from dust and splashes.
Skin Protection Impervious and fire/flame resistant clothing. Chemically resistant gloves.Prevents skin contact and allergic reactions[1].
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust particles[1].

Step-by-Step Handling Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_workspace Ensure adequate ventilation in the work area prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh the chemical in a designated area prep_workspace->handling_weigh Proceed when ready handling_use Perform experimental work, avoiding dust formation handling_weigh->handling_use cleanup_decontaminate Decontaminate work surfaces handling_use->cleanup_decontaminate After experiment cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect waste in a suitable, closed container cleanup_wash->disposal_collect Final step disposal_label Label the waste container clearly disposal_collect->disposal_label disposal_dispose Dispose of contents/container via an approved waste disposal plant disposal_label->disposal_dispose

Caption: Workflow for Handling this compound

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor[1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Spill and Disposal Plan

Effective spill management and proper disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.

  • Containment: Prevent the spread of dust. Avoid breathing in any dust or vapors[3].

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid creating dust[3][4]. Do not let the chemical enter drains[3][4].

Disposal Protocol:

  • Waste Collection: All waste material should be collected in clearly labeled, sealed containers.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal facility, adhering to all applicable local, regional, and national regulations[1][4]. It is recommended to consult a professional waste disposal service[3]. Contaminated packaging should be disposed of as unused product[3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.